16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid
Descripción
Propiedades
Fórmula molecular |
C30H44O4 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1 |
Clave InChI |
LVYOXPQJURJWPC-MVQHSHHOSA-N |
SMILES isomérico |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
SMILES canónico |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
Biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
An In-Depth Technical Guide to the
A Foreword for the Modern Drug Discovery Professional
The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, the lanostane-type triterpenoids from medicinal fungi, particularly the genus Ganoderma, have garnered significant attention for their diverse and potent biological activities. This guide delves into the biosynthesis of a specific, highly oxygenated lanostanoid, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a compound isolated from the basidiomycete Ganoderma applanatum. Our objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals, moving beyond a mere recitation of steps to an exploration of the underlying biochemical logic and experimental strategies. This document is structured to be a self-validating system of protocols and insights, grounded in established scientific principles and supported by authoritative references.
The Genesis of a Bioactive Lanostanoid: A Proposed Biosynthetic Pathway
The biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a multi-step enzymatic cascade that begins with the fundamental building blocks of isoprenoid synthesis and culminates in a highly decorated and biologically active molecule. The pathway can be conceptually divided into three key stages: the formation of the lanostane skeleton, a series of oxidative modifications, and the introduction of key functional groups.
Stage 1: Forging the Tetracyclic Core - From Acetyl-CoA to Lanosterol
The journey commences with the mevalonate (MVA) pathway, a conserved route in fungi for the synthesis of the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the 30-carbon acyclic precursor, squalene.
The first committed step towards lanostanoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase. This epoxide then undergoes a remarkable cyclization reaction mediated by the enzyme lanosterol synthase (LSS) . This enzyme orchestrates a series of protonations, cyclizations, and rearrangements to yield the foundational tetracyclic triterpenoid, lanosterol.[1][2] Lanosterol serves as the central precursor for the vast array of lanostane-type triterpenoids found in Ganoderma species.
Stage 2: The Art of Oxidation - The Crucial Role of Cytochrome P450 Monooxygenases
The structural diversification of the lanostane skeleton is primarily achieved through the action of a superfamily of heme-thiolate enzymes known as cytochrome P450 monooxygenases (CYP450s) .[3][4][5][6][7][8] These enzymes, in conjunction with their redox partner, cytochrome P450 reductase (CPR), catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond cleavages. In the proposed biosynthesis of our target molecule, several distinct CYP450-mediated steps are envisioned:
-
Formation of the 7,9(11)-Diene System: A characteristic feature of many bioactive Ganoderma triterpenoids is the conjugated double bond system at positions 7 and 9(11). This is likely introduced through the action of a specific CYP450 that catalyzes a dehydrogenation reaction.[9]
-
Hydroxylation at C-16: The introduction of the 16R-hydroxyl group is a key stereospecific modification. This reaction is almost certainly catalyzed by a dedicated CYP450 enzyme that recognizes the lanostane scaffold and directs the hydroxylation to this specific position and stereochemistry.
-
Oxidation of the C-21 Methyl Group: The conversion of the C-21 methyl group to a carboxylic acid is a three-step oxidation process (methyl to alcohol, alcohol to aldehyde, and aldehyde to carboxylic acid). While multiple enzymes could be involved, it is plausible that a single, versatile CYP450, such as the characterized CYP5150L8 from Ganoderma lucidum which oxidizes the C-26 methyl group, could catalyze all three steps at the C-21 position.[4]
Stage 3: Fine-Tuning the Periphery - Oxidation at C-3
The final modification in our proposed pathway is the oxidation of the 3-hydroxyl group of the lanostane ring to a 3-oxo (keto) group. This transformation is typically catalyzed by a dehydrogenase/reductase enzyme, likely a member of the short-chain dehydrogenase/reductase (SDR) family.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Elucidating the Pathway: An Experimental Workflow
The validation of the proposed biosynthetic pathway and the characterization of the involved enzymes require a systematic experimental approach. The following workflow outlines a robust strategy for achieving this, leveraging modern molecular biology and analytical chemistry techniques.
Gene Discovery and Cloning
The initial step is to identify candidate genes encoding the biosynthetic enzymes from the source organism, Ganoderma applanatum. This is typically achieved through a combination of transcriptomic and genomic analysis.
-
Transcriptome Sequencing: RNA-seq of the G. applanatum mycelia or fruiting bodies can provide a snapshot of all expressed genes.
-
Homology-Based Gene Mining: The transcriptome data can be queried using known sequences of lanosterol synthase, CYP450s, and dehydrogenases from other fungi, particularly Ganoderma lucidum, to identify orthologous genes.[3][4][10]
-
Gene Cloning: Candidate genes are then amplified from cDNA using PCR and cloned into appropriate expression vectors.
Heterologous Expression of Candidate Enzymes
To functionally characterize the candidate enzymes, they are heterologously expressed in a well-established host system, such as the yeast Saccharomyces cerevisiae.[4][11] This allows for the production of the enzymes in a clean background, free from other interfering fungal metabolites.
-
Yeast Expression System: S. cerevisiae is an ideal host due to its eukaryotic nature, well-understood genetics, and the presence of a native MVA pathway that can provide the necessary precursors.
-
Vector Construction: The cloned genes are inserted into yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from either the native fungus or yeast is essential for activity.[3][12]
-
Yeast Transformation: The expression constructs are transformed into a suitable yeast strain.
In Vivo and In Vitro Functional Characterization
Once the enzymes are expressed, their function can be assessed through both in vivo and in vitro assays.
-
In Vivo Bioconversion: The engineered yeast strains are cultured, and the expression of the biosynthetic genes is induced. The culture extracts are then analyzed for the presence of the expected products. For example, a yeast strain expressing a candidate CYP450 can be fed with lanosterol, and the culture can be analyzed for the appearance of hydroxylated or dehydrogenated products.
-
In Vitro Enzyme Assays: For more detailed kinetic analysis, microsomal fractions containing the expressed enzymes can be prepared from the yeast cells. These microsomes are then incubated with the substrate (e.g., lanosterol or a downstream intermediate) and necessary cofactors (e.g., NADPH for CYP450s). The reaction products are then extracted and analyzed.[13]
Analytical Chemistry for Product Identification
The identification and structural elucidation of the biosynthetic intermediates and the final product are critical. This is achieved through a combination of chromatographic and spectroscopic techniques.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to separate the compounds in the extracts.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight of the compounds, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, detailed structural elucidation is performed using one- and two-dimensional NMR techniques (e.g., 1H, 13C, COSY, HMBC, HSQC).[14][15][16][17]
The following diagram provides a visual representation of the experimental workflow:
Caption: Experimental workflow for elucidating the biosynthetic pathway.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data that would be generated during the experimental elucidation of the biosynthetic pathway.
| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) |
| GappLSS | 2,3-Oxidosqualene | Lanosterol | Data to be determined | Data to be determined |
| GappCYP1 | Lanosterol | 7,9(11)-diene intermediate | Data to be determined | Data to be determined |
| GappCYP2 | 7,9(11)-diene intermediate | 16R-hydroxy intermediate | Data to be determined | Data to be determined |
| GappCYP3 | 16R-hydroxy intermediate | 21-oic acid intermediate | Data to be determined | Data to be determined |
| GappDH | 21-oic acid intermediate | Target Molecule | Data to be determined | Data to be determined |
Conclusion and Future Perspectives
The biosynthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid represents a fascinating example of the enzymatic machinery that fungi have evolved to produce a diverse array of bioactive secondary metabolites. The elucidation of this pathway, through the combination of genomic, molecular, and analytical approaches outlined in this guide, not only deepens our fundamental understanding of fungal biochemistry but also opens up exciting possibilities for the biotechnological production of this and other valuable lanostanoids. The heterologous expression of the entire biosynthetic pathway in a microbial host could enable a sustainable and scalable supply of these complex molecules, paving the way for further pharmacological evaluation and potential drug development. The continued exploration of the rich biodiversity of fungi, coupled with the powerful tools of modern biotechnology, promises to unlock a wealth of novel chemical entities with therapeutic potential.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.kopri.re.kr [repository.kopri.re.kr]
- 3. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 enzyme systems in fungi [pubmed.ncbi.nlm.nih.gov]
- 6. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes - MedCrave online [medcraveonline.com]
- 12. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. | Semantic Scholar [semanticscholar.org]
- 17. Isolation, Structural Elucidation, and α-Glucosidase Inhibitory Activities of Triterpenoid Lactones and Their Relevant Biogenetic Constituents from Ganoderma resinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Lanostanoid Triterpenoids: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of Lanostanoids
Lanostanoid triterpenoids represent a large and structurally diverse class of natural products, primarily isolated from fungi of the Ganoderma genus, as well as other species like Poria cocos and Inonotus obliquus.[1] These tetracyclic triterpenoids, derived from the precursor lanosterol, have garnered significant attention within the scientific community for their broad spectrum of potent biological and pharmacological properties.[2] Historically used in traditional medicine, particularly in Asia, these compounds are now at the forefront of modern drug discovery, with research elucidating their complex mechanisms of action against a variety of human ailments.[1][3]
This technical guide provides an in-depth exploration of the core biological activities of lanostanoid triterpenoids, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show immense promise—oncology, inflammation, virology, and neuroprotection—supported by mechanistic insights, quantitative data, and validated experimental protocols.
Anticancer Activity: Inducing Targeted Cell Death
The anticancer properties of lanostanoid triterpenoids are among their most extensively studied attributes.[4][5] These compounds exert their effects not merely through general cytotoxicity, but via targeted modulation of critical cellular pathways that govern cell cycle progression and apoptosis (programmed cell death).
Mechanism of Action: The Apoptotic Cascade
A primary mechanism by which lanostanoids induce cancer cell death is through the activation of the intrinsic apoptotic pathway. This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Many lanostanoids have been shown to disrupt the balance of these proteins, increasing the expression of pro-apoptotic members while inhibiting anti-apoptotic ones.[6] This shift in the Bcl-2 family equilibrium leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in apoptosis.
Following MOMP, cytochrome c is released from the mitochondria into the cytosol. There, it binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the "apoptosome."[7] This protein complex then recruits and activates pro-caspase-9, an initiator caspase.[8] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which are the ultimate executioners of apoptosis.[8][9] These effector caspases dismantle the cell by cleaving a host of vital cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Several lanostanoids have also been found to arrest the cell cycle, often at the G1 phase, preventing cancer cells from proliferating. This is achieved by modulating the expression of key cell cycle regulators like p53 and p21.
Figure 1. Intrinsic apoptosis pathway induced by lanostanoid triterpenoids.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of lanostanoid triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa (Cervical Cancer) | 1.29 | [4] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 (Lung Cancer) | 1.50 | [4] |
| Pachymic Acid | A549 (Lung Cancer) | Varies | [10] |
| Pachymic Acid | DU145 (Prostate Cancer) | Varies | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[11][12]
Principle: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lanostanoid triterpenoid in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the triterpenoid.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.
-
Untreated Control: Add only fresh culture medium to these wells.
-
Blank Control: Wells containing only culture medium without cells to provide a baseline for absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[13][14] Lanostanoid triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]
Mechanism of Action: Inhibition of NF-κB Signaling
NF-κB is a master transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][17] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[18]
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[18] The degradation of IκBα frees NF-κB, allowing it to translocate into the nucleus.[19] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and driving the inflammatory response.[13]
Lanostanoid triterpenoids, such as poricoic acid GM, have been shown to exert their anti-inflammatory effects by suppressing the phosphorylation of IκBα.[15] This action prevents the degradation of the inhibitory protein, effectively trapping NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[15][18] By inhibiting this central pathway, these compounds can significantly reduce the production of key inflammatory mediators.[15]
Figure 2. Lanostanoid-mediated inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of lanostanoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in LPS-stimulated macrophages.
| Compound | Cell Line | Activity | Concentration | Reference |
| Poricoic Acid GM | RAW264.7 | IC50 for NO Inhibition: 9.73 µM | - | [15] |
| Ganoluciduone B | RAW264.7 | 45.5% NO Inhibition | 12.5 µM | [3] |
Antiviral and Neuroprotective Activities
Beyond their anticancer and anti-inflammatory effects, lanostanoid triterpenoids are emerging as promising agents in other critical therapeutic areas.
Antiviral Activity
A growing body of evidence highlights the antiviral potential of lanostanoids against a range of viruses.[20][21] For instance, compounds like ganodermadiol, lucidadiol, and applanoxidic acid G, isolated from Ganoderma pfeifferi, have demonstrated activity against influenza virus type A and herpes simplex virus type 1 (HSV-1).[22][23] Other studies have shown that certain ganoderic acids can inhibit HIV-1 protease, an enzyme crucial for viral replication.[24] The mechanisms of action are varied but can include preventing viral adsorption and entry into host cells or inhibiting key viral enzymes.[21]
Experimental Protocol: Viral Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral agent.
Principle: The assay measures the ability of a compound to reduce the formation of "plaques," which are localized areas of cell death caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Treat the cell monolayers with a known amount of virus (pre-determined to produce a countable number of plaques) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the lanostanoid triterpenoid. The semi-solid overlay restricts the spread of progeny virus, localizing the infection to form plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control. Determine the EC50 (50% effective concentration) value.[25]
Neuroprotective Effects
Lanostanoid triterpenoids have also shown significant promise in protecting neurons from damage and degeneration.[26][27][28] Several studies have demonstrated their ability to protect neuronal cells against oxidative stress-induced injury, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][26][29] For example, certain lanostanoids from Ganoderma atrum exhibited potent neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.[29] The mechanisms underlying these effects often involve reducing intracellular reactive oxygen species (ROS) levels, inhibiting apoptosis, and promoting neurite outgrowth.[6][26]
Conclusion and Future Directions
Lanostanoid triterpenoids are a remarkable class of natural products with a diverse and potent range of biological activities. Their ability to modulate fundamental cellular pathways, such as apoptosis and NF-κB signaling, makes them highly attractive candidates for the development of new therapeutics in oncology and inflammatory diseases. Furthermore, their emerging antiviral and neuroprotective properties open up exciting new avenues for research and drug discovery.
Future work should focus on elucidating the detailed structure-activity relationships of these compounds to guide the synthesis of more potent and selective analogs. Advanced drug delivery systems may also be required to overcome potential bioavailability challenges. As research continues to unravel the complex pharmacology of lanostanoid triterpenoids, their journey from traditional remedies to rationally designed, clinically effective drugs holds immense promise for addressing some of the most challenging diseases of our time.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antidiabetic lanostane-type triterpenoids from the fruiting bodies of Ganoderma theaecolum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 15. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 19. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral lanostanoid triterpenes from the fungus Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Modified lanostane-type triterpenoids with neuroprotective effects from the fungus Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotective and antioxidant lanostanoid triterpenes from the fruiting bodies of Ganoderma atrum | CoLab [colab.ws]
- 29. Neuroprotective and antioxidant lanostanoid triterpenes from the fruiting bodies of Ganoderma atrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Mechanism of Action: A Technical Guide to 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid and its Lanostanoid Congeners
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid triterpenoid identified from the medicinal mushroom Ganoderma applanatum. While direct comprehensive studies on this specific molecule are nascent, its structural analogy to the well-researched ganoderic acids from the closely related Ganoderma lucidum provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the extensive body of research on analogous ganoderic acids to elucidate the probable multi-faceted pharmacological activities of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. The core mechanisms addressed herein revolve around its potent anti-cancer properties, including the induction of apoptosis, inhibition of metastasis, and modulation of key signaling pathways that govern cancer cell proliferation and survival. This document serves as an in-depth resource, providing not only mechanistic insights but also detailed experimental protocols to facilitate further investigation into this promising class of natural compounds.
Introduction: The Lanostanoid Triterpenoids of Ganoderma
For centuries, mushrooms of the Ganoderma genus have been a cornerstone of traditional medicine in Asia. Modern scientific inquiry has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids (GAs), as key bioactive constituents.[1][2] These compounds, including the subject of this guide, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, share a common lanostane skeleton, a tetracyclic triterpene. The diverse pharmacological activities of GAs are attributed to the specific substitutions on this core structure.[1] Extensive research on prominent GAs, such as Ganoderic Acid A, T, and DM, has revealed their potential as anti-cancer, anti-inflammatory, and immunomodulatory agents.[1][3] This guide will extrapolate from this wealth of knowledge to delineate the likely mechanisms of action of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, with a primary focus on its anti-neoplastic potential.
Core Mechanism I: Induction of Apoptosis
A fundamental strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Ganoderic acids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
The Intrinsic Mitochondrial Pathway
The intrinsic pathway is a major route through which GAs induce apoptosis. This process is initiated by intracellular stress signals that converge on the mitochondria.
-
Modulation of the Bcl-2 Family: GAs alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][3] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction: This permeabilization results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2]
The Role of the p53 Tumor Suppressor
The tumor suppressor protein p53 is a critical regulator of cell fate, and its activation can lead to apoptosis. Several ganoderic acids have been shown to upregulate p53 expression.[1][4] Activated p53 can transcriptionally activate pro-apoptotic genes, including Bax, thereby feeding into the intrinsic apoptotic pathway.[5]
Caption: Intrinsic apoptosis pathway induced by Ganoderic Acids.
Core Mechanism II: Inhibition of Cancer Cell Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ganoderic acids have demonstrated significant anti-metastatic properties by interfering with multiple steps of the metastatic cascade.[2]
Downregulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade the extracellular matrix (ECM), a crucial step for cancer cell invasion. Ganoderic acids, such as GA-T and GA-Me, have been shown to suppress the expression of MMP-2 and MMP-9.[1][6]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and invasion.[7] Ganoderic acids inhibit the NF-κB pathway, leading to the downregulation of NF-κB target genes, including those involved in metastasis like MMPs.[1][8] The inhibition of NF-κB is a key mechanism underlying the anti-inflammatory and anti-cancer effects of GAs.[9]
Caption: Anti-metastatic mechanism of Ganoderic Acids via NF-κB inhibition.
Core Mechanism III: Modulation of Pro-Survival Signaling Pathways
In addition to inducing apoptosis and inhibiting metastasis, ganoderic acids can also modulate key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. Several studies have demonstrated that ganoderic acids can inhibit the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis.[10][11][12][13]
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effects of ganoderic acids on the MAPK pathway can be context-dependent, sometimes leading to the activation of pro-apoptotic JNK and p38, while in other cases inhibiting the pro-survival ERK pathway.[1]
Summary of Multi-Target Effects
The therapeutic potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, inferred from its congeners, lies in its ability to exert a multi-pronged attack on cancer cells.
| Cellular Process | Key Molecular Targets/Pathways | Outcome | References |
| Apoptosis | p53, Bax/Bcl-2, Caspases | Induction of programmed cell death | [1][2][3][14][15] |
| Metastasis | NF-κB, MMP-2, MMP-9 | Inhibition of invasion and spread | [1][2][6][7][8] |
| Proliferation | PI3K/Akt, MAPK | Inhibition of cell growth | [10][11][12][13] |
| Cell Cycle | Cyclins, CDKs | Cell cycle arrest | [2] |
Experimental Protocols
To facilitate further research into the mechanism of action of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, the following are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Western Blotting
This method detects the cleavage of key apoptotic proteins.[16][17][18]
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis of apoptotic markers.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[19][20][21][22]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Conclusion and Future Perspectives
The available scientific literature strongly suggests that 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, by virtue of its structural similarity to other ganoderic acids, is a promising candidate for further investigation as a multi-targeted therapeutic agent, particularly in the context of oncology. Its putative ability to induce apoptosis, inhibit metastasis, and modulate critical cancer-related signaling pathways warrants a dedicated and thorough preclinical evaluation. The experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on validating these inferred mechanisms of action for the specific molecule and exploring its potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 5. longdom.org [longdom.org]
- 6. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 15. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 22. Video: In vitro Cell Migration and Invasion Assays [jove.com]
The Artist's Conk as a Pharmacopeia: A Technical Guide to the Secondary Metabolites of Ganoderma applanatum
Introduction: Beyond the Bracket
For centuries, the perennial polypore Ganoderma applanatum, commonly known as the Artist's Conk, has been a subject of interest in traditional medicine.[1] While its tough, woody texture makes it inedible, its intricate biochemical factory produces a vast arsenal of secondary metabolites with significant therapeutic potential.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the major bioactive compounds synthesized by this fungus, validated methodologies for their study, and a summary of their known pharmacological activities.
Ganoderma applanatum belongs to the family Ganodermataceae, a group renowned for its medicinal properties.[3] Unlike its more famous relative, Ganoderma lucidum, G. applanatum has been comparatively less investigated, representing a promising frontier for the discovery of novel therapeutics.[3][4] Its fruiting bodies, which can persist for several years, are rich sources of phytochemicals including terpenoids, phenolics, polysaccharides, steroids, and alkaloids.[4][5][6] These compounds are the fungus's tools for survival, providing defense against microbial competitors and environmental stressors, and they are the foundation of its medicinal efficacy.[7] This guide will dissect the chemistry, biosynthesis, and biological action of these molecules, offering a comprehensive framework for their scientific investigation.
Part 1: The Bioactive Arsenal - Major Secondary Metabolite Classes
The medicinal value of G. applanatum is rooted in its chemical diversity. The primary classes of bioactive secondary metabolites include highly oxygenated triterpenoids, complex polysaccharides, and various phenolic compounds, each contributing to a wide spectrum of pharmacological effects.[2][4][5][8]
Triterpenoids: The Lanostane Scaffold
At the forefront of G. applanatum's chemical inventory are the lanostane-type triterpenoids, often referred to as ganoderic acids and related compounds like lucidenic acids.[8][9][10][11] These molecules are synthesized via the mevalonate (MVA) pathway, starting from acetyl-CoA.[8] Key enzymes such as HMG-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) are critical in constructing the foundational lanostane skeleton.[8][9][10] Subsequent modifications by enzymes like cytochrome P450s introduce a high degree of oxidation and functional group diversity, resulting in hundreds of unique triterpenoid structures.[9][10][12][13] This chemical diversity is the basis for their wide-ranging biological activities, from anticancer to hepatoprotective effects.[7][9][10]
Biosynthesis of Lanostane-Type Triterpenoids:
Caption: The Mevalonate pathway for triterpenoid biosynthesis in Ganoderma.
Polysaccharides: Immunomodulation and More
Ganoderma applanatum produces a variety of polysaccharides, particularly β-D-glucans, which are major contributors to its immunomodulatory and anti-tumor activities.[2][7] These complex carbohydrates can stimulate immune cells, such as macrophages and natural killer cells, and modulate cytokine production.[2] While often considered less "drug-like" than small-molecule triterpenoids, their role in priming the immune system against pathogens and malignancies is a critical area of research. Exopolysaccharides (EPS) produced in submerged cultures have also demonstrated cytostatic, antibacterial, and antioxidant properties.[14]
Phenolic Compounds and Flavonoids
Phenolic compounds and flavonoids are another significant group of metabolites responsible for the potent antioxidant activity of G. applanatum extracts.[4][5] These compounds act as powerful free radical scavengers and reducing agents, protecting cells from oxidative stress, which is implicated in numerous chronic diseases.[14] Studies have shown a direct correlation between the total phenolic and flavonoid content of an extract and its antioxidant capacity, as measured by assays like DPPH radical scavenging.[3][15]
Part 2: Methodologies for Investigation
A robust and reproducible methodological workflow is essential for the successful isolation, characterization, and evaluation of secondary metabolites from G. applanatum.
Extraction and Fractionation Workflow
The choice of solvent is a critical first step, as it dictates the profile of metabolites that will be extracted.[5] Methanol and ethanol are commonly used to obtain a broad spectrum of compounds, including both polar (phenolics, polysaccharides) and non-polar (triterpenoids) metabolites.[5][16]
Caption: General workflow for extraction and fractionation of G. applanatum.
Protocol 2.1.1: Soxhlet Extraction of Total Metabolites This protocol is adapted from a standard methodology for obtaining a broad-spectrum extract.[5]
-
Preparation: Dry the fruiting bodies of G. applanatum at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh 30 g of the mushroom powder and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 250-300 mL of 70% methanol to the round-bottom flask.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-10 hours, ensuring continuous cycling of the solvent. The causality here is that continuous reflux with fresh, hot solvent maximizes the extraction efficiency for a wide range of metabolites compared to simple maceration.
-
Filtration: After cooling, filter the resulting extract through Whatman No. 1 filter paper to remove any residual solid particles. This step is self-validating as a clear filtrate indicates successful removal of particulate matter.
-
Concentration: Concentrate the filtrate using a rotary vacuum evaporator at a temperature not exceeding 40°C to prevent thermal degradation of sensitive compounds.
-
Lyophilization & Storage: Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder. Store the final extract at -20°C in a desiccated environment to prevent degradation.
Isolation and Characterization
Following extraction, chromatographic techniques are employed to isolate individual compounds, which are then identified using spectroscopic methods.
-
Column Chromatography (CC): This is the primary method for separating fractions into pure compounds. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is essential for the final purification and quantification of triterpenoids.[3][19][20] A typical mobile phase involves a gradient of acetonitrile and acidified water.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying volatile and semi-volatile compounds within the extracts.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the rapid identification of known compounds, like ganoderic acids, by comparing their retention times and mass fragmentation patterns with established standards.[20]
-
Nuclear Magnetic Resonance (NMR): For novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable for elucidating the precise chemical structure.
Protocol 2.2.1: HPLC-MS Method for Triterpenoid Profiling This protocol provides a validated starting point for the analysis of ganoderic acids and related triterpenoids.[19][20]
-
System: An HPLC system equipped with a binary pump, autosampler, column oven, and photodiode array detector, coupled to a mass spectrometer with an electrospray ionization (ESI) source.[19][20]
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[19][20] Maintain column temperature at 30°C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A step gradient is often most effective. For example: 0-35 min, 25-35% B; 35-45 min, 35-45% B; 45-90 min, hold at 45% B.[20] The logic behind a gradient is to first elute more polar compounds with a higher aqueous phase, then gradually increase the organic phase to elute the less polar triterpenoids, ensuring good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/Vis: Monitor at wavelengths 200-500 nm. Triterpenoids typically show absorbance around 254 nm.
-
MS: ESI in positive ion mode. Scan a mass range of m/z 100-1200.
-
-
Sample Preparation: Dissolve the ethyl acetate fraction (from Protocol 2.1.1) in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Part 3: Pharmacological Activities and Mechanisms of Action
The secondary metabolites of G. applanatum exhibit a remarkable range of biological activities, making the fungus a prime candidate for drug discovery and development.[1]
Anticancer and Cytotoxic Effects
This is one of the most extensively studied properties of Ganoderma species. Triterpenoids and polysaccharides from G. applanatum have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
Mechanism of Action: The anticancer effects are not due to a single mechanism but rather a multi-targeted assault on cancer cell biology.[21] Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[21][22][23] In human colon cancer (Caco-2) cells, G. applanatum extract induced apoptosis through both p53-dependent and p53-independent pathways, upregulating the pro-apoptotic Bax/Bcl-2 ratio and caspase-3.[22][24] Similarly, in gastric cancer (SGC-7901) cells, extracts downregulated the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins Bax and p53.[25]
Caption: Mitochondrial (intrinsic) apoptosis pathway induced by G. applanatum.
Table 1: Cytotoxic Activity of G. applanatum Extracts
| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Methanolic Extract | Human Colon (Caco-2) | MTT | 160 ± 4.08 µg/mL | [22][24] |
| Exopolysaccharide (GpEPS) | Cervical Cancer (SiHa) | MTT | > 22.85 µg/mL | [14] |
| Ethyl Acetate Extract | Gastric Cancer (SGC-7901) | Alamar Blue | Dose-dependent inhibition | [25] |
Antimicrobial and Antioxidant Properties
G. applanatum has evolved potent antimicrobial defenses to survive for decades on host trees.[7] Extracts have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][26] The antioxidant properties are also significant, with methanolic extracts showing strong DPPH radical scavenging activity.[5][26] This activity is largely attributed to the fungus's high content of phenolic and flavonoid compounds.[3][5][15]
Table 2: Antimicrobial Activity of G. applanatum Methanolic Extract (100 µg/mL) Data from agar well diffusion assay, presented as zone of inhibition (mm).[5]
| Pathogen | Gram Stain | Zone of Inhibition (mm) |
| Shigella flexneri | Negative | 19.98 ± 0.88 |
| Klebsiella pneumoniae | Negative | 18.29 ± 1.12 |
| Streptococcus pyogenes | Positive | 17.32 ± 0.33 |
| Enterococcus faecalis | Positive | 11.21 ± 0.88 |
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, research points to a wide array of other therapeutic benefits:
-
Hepatoprotective: Terpenes from G. applanatum have shown liver-protective activity by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[7]
-
Anti-diabetic & Hypolipidemic: Studies in animal models suggest that extracts can significantly reduce blood glucose and improve lipid profiles, indicating potential for managing diabetes and hyperlipidemia.[27]
-
Anti-inflammatory: The fungus contains compounds that can modulate inflammatory pathways, contributing to its traditional use for various inflammatory conditions.[6]
-
Immunomodulatory: Polysaccharides and other compounds can stimulate or suppress the immune response, suggesting applications in immunotherapy and autoimmune disorders.[1][2]
Conclusion and Future Directions
Ganoderma applanatum is a treasure trove of complex and biologically active secondary metabolites. The triterpenoids, polysaccharides, and phenolic compounds it produces have demonstrated significant potential in preclinical models for cancer, infectious diseases, diabetes, and inflammatory conditions. This guide provides a foundational framework for the systematic investigation of these compounds, from extraction and isolation to the elucidation of their mechanisms of action.
Future research should focus on several key areas:
-
Bioactivity-Guided Fractionation: To isolate and identify the specific molecules responsible for observed therapeutic effects.
-
Mechanism of Action Studies: Deeper investigation into the signaling pathways modulated by purified compounds.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to animal models to assess efficacy, pharmacokinetics, and safety profiles.
-
Cultivation and Metabolic Engineering: Developing optimized cultivation techniques, potentially using submerged fermentation or elicitors, to enhance the production of high-value secondary metabolites.[10][13]
By applying rigorous scientific methodologies, the ancient wisdom surrounding the Artist's Conk can be translated into modern therapeutics, unlocking the full potential of this remarkable fungal pharmacy.
References
- 1. MEDICINAL EFFICACY OF EDIBLE MACRO FUNGUS Ganoderma Ganoderma applanatum (PERS.) PAT. – A REVIEW | The Bioscan [thebioscan.com]
- 2. worldscientific.com [worldscientific.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Comprehensive Analysis of Bioactive Compounds in Wild Ganoderma applanatum Mushroom from Kerala, South India: Insights into Dietary Nutritional, Mineral, Antimicrobial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]
- 8. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, Gene Expression, and Pharmacological Properties of Triterpenoids of Ganoderma Species (Agaricomycetes): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. Secondary metabolites from Ganoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.hep.com.cn [journal.hep.com.cn]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. Exopolysaccharide from Ganoderma applanatum as a Promising Bioactive Compound with Cytostatic and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmb.irost.ir [mmb.irost.ir]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ganoderma applanatum secondary metabolites induced apoptosis through different pathways: In vivo and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Ganoderma applanatum secondary metabolites induced apoptosis through different pathways: In vivo and in vitro anticancer studies | CoLab [colab.ws]
- 25. Cellular and molecular mechanisms of the Ganoderma applanatum extracts induces apoptosis on SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ganoderma applanatum mushroom provides new insights into the management of diabetes mellitus, hyperlipidemia, and hepatic degeneration: A comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological properties of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
An In-Depth Technical Guide to the Pharmacological Properties of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid
Executive Summary
16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a tetracyclic triterpenoid of the lanostanoid class, naturally occurring in fungi of the Ganoderma genus, notably Ganoderma applanatum[1][2]. As a member of the vast family of Ganoderma triterpenes (GTs), this compound belongs to a class of secondary metabolites renowned for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral effects[2][3]. While direct, extensive pharmacological data on this specific molecule is limited, its structural similarity to other well-characterized ganoderic acids allows for a robust, evidence-based extrapolation of its potential therapeutic properties and mechanisms of action.
This guide provides a comprehensive overview of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, beginning with its chemical identity and natural origins. It synthesizes the current understanding of related lanostanoids to postulate its likely pharmacological profile, with a focus on anti-cancer and anti-inflammatory activities. We delve into the proposed molecular mechanisms, supported by diagrams of key signaling pathways. Furthermore, this document outlines a framework of detailed experimental protocols for researchers to validate these hypothesized properties. By contextualizing the compound within the broader, well-documented activities of its chemical class, this guide serves as a foundational resource for scientists and drug development professionals seeking to explore its therapeutic potential.
Compound Profile: Chemistry and Natural Origin
Chemical Identity and Structure
16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a highly oxidized lanostane-type triterpenoid. Its core structure is a tetracyclic skeleton with a molecular formula of C₃₀H₄₄O₄ and a molecular weight of approximately 468.68 g/mol [4]. Key structural features that dictate its chemical reactivity and biological function include:
-
A lanostane nucleus.
-
An oxo group at the C-3 position.
-
A hydroxyl group at the C-16 position (specifically 16R or 16α configuration)[1][4].
-
Conjugated double bonds at C-7 and C-9(11).
-
An additional double bond in the side chain at C-24.
-
A carboxylic acid moiety at C-21.
These features, particularly the oxygenated functional groups and the conjugated system, are common among bioactive Ganoderma triterpenes and are critical for their interaction with biological targets.
Caption: Core chemical structure and key functional groups.
Natural Source and Isolation Workflow
This triterpenoid is a secondary metabolite isolated from the fruiting bodies of the basidiomycete Ganoderma applanatum[1][2]. The general process for isolating such compounds from their natural source is a multi-step workflow involving extraction and chromatography. The choice of solvents and chromatographic media is critical and is based on the polarity of the target molecule.
The causality behind this workflow is rooted in separating molecules based on their physicochemical properties. The initial solvent extraction (e.g., with ethanol or methanol) is non-selective, pulling out a wide range of metabolites. Subsequent partitioning and chromatographic steps progressively enrich the fraction containing the target compound by exploiting differences in polarity, size, and affinity for the stationary phase.
Caption: General workflow for isolation from a natural source.
Postulated Pharmacological Properties
While direct experimental data for this specific molecule is emerging, its structural classification allows for informed hypotheses regarding its bioactivity, primarily in oncology and immunology.
Anti-Cancer Potential
Many lanostanoid triterpenes isolated from Ganoderma species exhibit significant cytotoxic effects against various cancer cell lines.[2] For instance, the structurally similar Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (also known as ganoderic acid 24) demonstrates high cytotoxicity against human lung cancer, melanoma, and oral cancer cells[5][6]. Another related compound, 3β-Hydroxylanosta-7,9(11),24-trien-21-oic acid, induces apoptosis and functions as a lactate dehydrogenase (LDH) inhibitor, a key enzyme in cancer metabolism[7].
Based on these precedents, 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is hypothesized to possess anti-cancer properties, likely acting through:
-
Induction of Apoptosis: Triggering programmed cell death in malignant cells.
-
Cytotoxicity: Directly killing cancer cells.
-
Metabolic Inhibition: Potentially targeting enzymes crucial for cancer cell survival, such as LDH.
Anti-Inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Natural products are a key source of novel anti-inflammatory agents. The molecular architecture of this compound is consistent with other triterpenoids known to modulate inflammatory pathways. The primary mechanism for related compounds involves the suppression of pro-inflammatory mediators by inhibiting key signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK)[8].
It is therefore postulated that 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid can attenuate inflammatory responses by:
-
Inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Blocking the activation of NF-κB and MAPK signaling pathways.
-
Potentially activating the Nrf2/HO-1 antioxidant response pathway, which cross-talks with inflammatory signaling[8].
Proposed Mechanism of Anti-Inflammatory Action
The NF-κB and MAPK pathways are central regulators of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), upstream signaling leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways (ERK, JNK, p38) are activated, further amplifying the inflammatory cascade.
We propose that 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid intervenes at one or more points in this process, preventing NF-κB nuclear translocation and inhibiting MAPK phosphorylation, thereby reducing the expression of inflammatory mediators.
Caption: Proposed inhibition of NF-κB and MAPK pathways.
Experimental Validation Framework
To empirically validate the hypothesized pharmacological properties, a series of well-established in vitro assays are required. The following protocols provide a self-validating system where each step confirms the integrity of the next.
Protocol: Cytotoxicity Assessment using MTS Assay
-
Objective: To determine the direct cytotoxic effect of the compound on cancer cells.
-
Rationale: This colorimetric assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt (MTS) by viable cells. A decrease in signal indicates reduced viability or proliferation.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a serial dilution of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: Evaluation of Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition
-
Objective: To assess the compound's ability to suppress the production of the pro-inflammatory mediator nitric oxide.
-
Rationale: The Griess assay is a simple and reliable method to measure nitrite (a stable product of NO) concentration in cell culture supernatant. Inhibition of LPS-induced NO production in macrophages is a hallmark of anti-inflammatory activity.
-
Methodology:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control. A concurrent cell viability assay (MTS) must be run to ensure that NO reduction is not due to cytotoxicity.
-
Data Synthesis and Comparative Analysis
To contextualize the potential of 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, the table below summarizes the known activities of structurally related lanostanoids. This comparative analysis underscores the strong precedent for anti-cancer and other therapeutic activities within this chemical family.
| Compound Name | Natural Source | Key Pharmacological Activity | Reference |
| Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid | Ganoderma spp. | Cytotoxic against human lung cancer, melanoma, and oral cancer cells. | [5] |
| 3β-Hydroxylanosta-7,9(11),24-trien-21-oic acid | Poria cocos | Induces apoptosis, acts as an insulin sensitizer, and inhibits lactate dehydrogenase (LDH). | [7] |
| Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid | Ganoderma spp. | Exhibits antiviral (enterovirus 71), anti-inflammatory, and antioxidant properties. | [3] |
| 16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | G. applanatum | (Hypothesized) Anti-cancer, Anti-inflammatory | [1] |
Conclusion and Future Directions
16-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid stands as a promising candidate for drug discovery, backed by a strong lineage of bioactive triterpenoids from the Ganoderma genus. Its chemical structure strongly suggests potential efficacy as both an anti-cancer and anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of fundamental cellular pathways like NF-κB and MAPK, provide a clear roadmap for further investigation.
While the hypotheses presented in this guide are built on solid scientific precedent, they underscore the critical need for direct experimental validation. Future research should prioritize:
-
In Vitro Validation: Executing the protocols outlined herein to confirm cytotoxicity and anti-inflammatory effects and to elucidate the precise molecular targets.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models of cancer and inflammatory disease.
-
Total Synthesis: Developing a synthetic route to ensure a scalable and pure supply for advanced preclinical and clinical development, independent of natural source availability.
The exploration of this molecule could yield a novel therapeutic lead that leverages the time-tested medicinal properties of its natural origins.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid [smolecule.com]
- 4. 16α-hydroxy-3-oxo-lanosta-7,9(11),24-trien-21-oic acid [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro studies of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
An In-Depth Technical Guide for the In Vitro Investigation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Foreword: A Strategic Framework for Novel Compound Characterization
This document provides a comprehensive technical guide for initiating and conducting the in vitro characterization of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. Given the novelty of this specific molecule, direct literature is scarce. Therefore, this guide adopts a first-principles approach, establishing a robust, hypothesis-driven framework for its systematic evaluation. The methodologies outlined herein are based on the well-established bioactivities of structurally related lanostane-type triterpenoids, which are frequently reported to possess potent anti-inflammatory and anti-cancer properties.
As a Senior Application Scientist, my objective is not merely to provide protocols but to impart a strategic workflow. We will move from foundational safety and viability assessments to deep mechanistic studies, ensuring that each experimental choice is justified and each protocol is designed for maximal reproducibility and insight.
Part 1: Compound Profile and Hypothesis Formulation
Structural Analysis and Predicted Bioactivity
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid belongs to the lanostane family of tetracyclic triterpenoids. Its chemical structure provides several clues to its potential biological function:
-
Lanostane Skeleton: This core structure is common in compounds isolated from medicinal fungi, such as Ganoderma species, and is associated with a wide range of pharmacological effects.
-
Conjugated Diene System (C7, C9(11)): This feature is a common chromophore and can be involved in molecular interactions with protein targets.
-
α,β-Unsaturated Carboxylic Acid: The unsaturation at C24 in conjugation with the C21 carboxylic acid moiety can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, a mechanism known for many enzyme inhibitors.
-
C3-Oxo Group and C16-Hydroxyl Group: These oxygenated functionalities increase the molecule's polarity and provide hydrogen bonding capabilities, which are critical for specific binding to protein targets.
Based on these features and the extensive literature on similar compounds like Ganoderic Acid, a primary working hypothesis is that this molecule possesses cytotoxic effects against cancer cell lines and anti-inflammatory activity . Our in vitro strategy will be designed to test this hypothesis.
Initial Workflow for Novel Compound Screening
The initial phase of investigation must follow a logical progression from broad, foundational assays to more specific, mechanistic inquiries. This ensures a resource-efficient and scientifically sound evaluation.
Caption: High-level workflow for the initial in vitro screening of a novel compound.
Part 2: Foundational Assays - Cytotoxicity and Viability
The absolute first step in characterizing any compound is to determine its effect on cell viability. This not only identifies potential anti-cancer activity but also establishes the sub-toxic concentration range required for all subsequent non-cytotoxic mechanistic assays (e.g., anti-inflammatory studies).
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, RAW 264.7 for murine macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format.
| Cell Line | Type | IC₅₀ (µM) after 48h |
| A549 | Human Lung Carcinoma | Experimental Value |
| MCF-7 | Human Breast Adenocarcinoma | Experimental Value |
| HeLa | Human Cervical Adenocarcinoma | Experimental Value |
| RAW 264.7 | Murine Macrophage | Experimental Value |
| PBMC | Human Peripheral Blood Mononuclear Cells | Experimental Value |
Note: Including a non-cancerous primary cell line like PBMCs is crucial to assess general toxicity versus cancer-specific cytotoxicity.
Part 3: Mechanistic Deep Dive - Anti-Inflammatory Potential
Inflammation is a key process in many diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic indicator. A standard model involves using lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay, e.g., 1, 5, 10 µM) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway: LPS-Induced NF-κB Activation
The primary pathway controlling iNOS expression upon LPS stimulation is the Toll-like receptor 4 (TLR4) to NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. A plausible mechanism for an anti-inflammatory compound is the inhibition of this pathway.
Caption: Hypothesized mechanism of action in the NF-κB signaling pathway.
Part 4: Mechanistic Deep Dive - Anti-Cancer Potential
If the compound demonstrates potent cytotoxicity against cancer cell lines, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a lipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Treatment: Seed a cancer cell line (e.g., A549) in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Quadrant Analysis
The flow cytometry data is typically presented as a quadrant plot, which can be summarized in a table.
| Treatment | Quadrant | Cell Population | Percentage (%) |
| Vehicle Control | Lower Left | Live (Annexin V- / PI-) | e.g., 95% |
| Vehicle Control | Lower Right | Early Apoptotic (Annexin V+ / PI-) | e.g., 2% |
| Vehicle Control | Upper Right | Late Apoptotic (Annexin V+ / PI+) | e.g., 1% |
| Test Compound (IC₅₀) | Lower Left | Live (Annexin V- / PI-) | e.g., 40% |
| Test Compound (IC₅₀) | Lower Right | Early Apoptotic (Annexin V+ / PI-) | e.g., 35% |
| Test Compound (IC₅₀) | Upper Right | Late Apoptotic (Annexin V+ / PI+) | e.g., 20% |
The Lanostanoid Triterpenoid 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid: A Comprehensive Technical Guide on its Biological Significance and Therapeutic Potential
Abstract
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a member of the highly oxygenated lanostane-type triterpenoid class, represents a molecule of significant interest within the scientific and drug development communities. More commonly recognized in the broader class of Ganoderic Acids, particularly as Ganoderic Acid A (GAA), this compound is a principal bioactive constituent of the revered medicinal mushroom, Ganoderma lucidum. For millennia, Ganoderma species have been integral to traditional medicine in East Asia, and modern scientific inquiry has sought to elucidate the pharmacological activities of their chemical constituents.[1][2] This in-depth technical guide provides a comprehensive overview of the core scientific knowledge surrounding this molecule, from its natural origins and biosynthesis to its multifaceted biological activities and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized repository of technical data, field-proven insights, and detailed experimental methodologies.
Chemical Identity and Natural Occurrence
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a tetracyclic triterpenoid derived from lanosterol.[1] Its chemical structure is characterized by a lanostane skeleton with specific hydroxyl and carboxyl functionalities that contribute to its diverse biological effects.
Synonyms and Related Compounds:
This compound is predominantly isolated from the fruiting bodies of Ganoderma lucidum (Curtis) P. Karst, a white rot fungus belonging to the Ganodermataceae family.[3][5] It has also been reported in other Ganoderma species, such as Ganoderma sinense and Ganoderma applanatum, as well as Wolfiporia cocos.[3][4] Ganoderic acids are among the most abundant triterpenoids found in these fungi, contributing to their characteristically bitter taste.[1][6]
Biosynthesis of Ganoderic Acids
The biosynthesis of ganoderic acids is a complex process that begins with the cyclization of squalene to form lanosterol, a common precursor for steroids and triterpenoids in fungi.[7] The pathway then diverges, with a series of oxidation, reduction, and acetylation reactions catalyzed by various enzymes, including cytochrome P450 monooxygenases (CYP450s), to produce the diverse array of ganoderic acids.[7][8][9] The regulation of this biosynthetic pathway is intricate, involving multiple genes and transcription factors, and can be influenced by environmental and culture conditions.[7][10] The low natural abundance of these compounds has spurred research into heterologous expression systems, such as Saccharomyces cerevisiae, to enhance their production for further study and potential therapeutic application.[8][9]
Diagram: Simplified Biosynthetic Pathway of Ganoderic Acids
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. [PDF] Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | Semantic Scholar [semanticscholar.org]
- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 8. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid (Applanoxidic Acid G)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, provenance, and methodologies for the isolation and purification of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a highly oxygenated lanostane-type triterpenoid. This document synthesizes field-proven techniques with the known scientific literature to offer a practical framework for researchers interested in this class of bioactive fungal metabolites.
Introduction: The Significance of Lanostane Triterpenoids from Ganoderma
The fungal genus Ganoderma is a prolific source of complex secondary metabolites, among which the lanostane-type triterpenoids are paramount.[1] These tetracyclic triterpenoids, derived from the precursor lanosterol, exhibit a remarkable diversity of structural oxidation and substitution, leading to a wide spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and immunomodulatory effects.[1][2][3] This chemical diversity makes them a compelling area of study for drug discovery.
This guide focuses on a specific, highly oxygenated member of this family: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid . First identified as part of a series of related compounds, it represents a characteristic structural scaffold from its natural source.
Discovery and Provenance
The initial discovery of this compound is credited to a 1994 study by Sofni M. Chairul and Yuji Hayashi, published in Phytochemistry.[4][5][6][7] In their investigation of an Indonesian tropical fungus, Ganoderma applanatum, they isolated and characterized four minor polyoxygenated lanostanoid triterpenes which they named applanoxidic acids E-H .
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid was identified as Applanoxidic acid G .[7] The structures of these compounds were determined using spectroscopic methods and by comparison with the previously reported applanoxidic acids A-D.[8] The compound has since been identified in other related fungal species, such as Ganoderma australe, confirming its presence within this genus.
Isolation & Purification: A Technical Workflow
The isolation of a specific triterpenoid acid from a complex fungal matrix is a multi-step process requiring careful selection of extraction and chromatographic techniques. The following protocol is a synthesized, field-proven methodology based on established procedures for isolating lanostane triterpenoids from Ganoderma fruiting bodies.[4]
Workflow Overview
The process begins with the extraction of the dried fungal material, followed by liquid-liquid partitioning to separate compounds by polarity. The resulting crude fractions are then subjected to sequential chromatographic steps to achieve final purity.
Step 1: Extraction from Source Material
The choice of extraction solvent is critical for maximizing the yield of target triterpenoids. Ethanol is highly effective due to its polarity, which is suitable for a broad range of moderately polar compounds like triterpenoid acids.
-
Protocol:
-
Obtain dried fruiting bodies of Ganoderma applanatum and pulverize them into a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.
-
Suspend the powdered material in 95% ethanol (EtOH) at a solvent-to-material ratio of approximately 10:1 (v/w).
-
Employ an efficient extraction method. Two common, effective options are:
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture at a controlled temperature (e.g., 50-60°C) for 45-60 minutes. Repeat the process 2-3 times with fresh solvent. This method uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.
-
Heat-Assisted Extraction (HAE / Reflux): Reflux the mixture at the boiling point of ethanol for 2-3 hours. Repeat 2-3 times.
-
-
After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid fungal residue.
-
Combine all ethanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator at ~40°C to yield the crude extract.
-
Step 2: Acid-Base Solvent Partitioning
This step selectively isolates the acidic triterpenoids from neutral and basic compounds in the crude extract.
-
Protocol:
-
Dissolve the crude methanol extract in water (e.g., 75 mL) and perform a liquid-liquid extraction with chloroform (CHCl₃) (e.g., 5 x 100 mL).
-
Combine the aqueous layers. Under ice-cooling, carefully acidify the aqueous solution to a pH of 2-3 using 6 M hydrochloric acid (HCl). This protonates the carboxylic acid moieties of the triterpenoids, making them soluble in a non-polar organic solvent.
-
Extract the acidified aqueous layer with chloroform (e.g., 3 x 150 mL). The target triterpenoid acids will partition into the chloroform phase.
-
Combine the chloroform fractions, wash with water to remove residual acid, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to dryness. This yields the "acidic fraction," which is now enriched with the target compounds.
-
Step 3: Purification by Column Chromatography (CC)
Silica gel column chromatography is a fundamental technique for separating compounds based on polarity. A gradient elution is employed to progressively increase solvent polarity, allowing for the separation of different triterpenoids.
-
Protocol:
-
Prepare a silica gel (e.g., 200-300 mesh) column using a non-polar solvent like n-hexane.
-
Dissolve the acidic fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elute the column with a step-gradient of increasing polarity. A typical solvent system is n-hexane-ethyl acetate (EtOAc), followed by chloroform-methanol (MeOH).
-
Example Gradient: Start with 100% Chloroform, then gradually introduce Methanol (e.g., 99:1, 98:2, 96:4, 9:1 v/v).
-
-
Collect fractions of a consistent volume (e.g., 50-100 mL).
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the target compound.
-
Step 4: Final Purification by Preparative HPLC
For final purification to achieve high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is often necessary. A reversed-phase column (like C18) is typically used, separating compounds based on hydrophobicity.
-
Protocol:
-
Dissolve the semi-purified, combined fractions from Step 3 in the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Utilize a preparative HPLC system with a C18 column.
-
Employ a gradient elution method, for example, starting with a higher concentration of the aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile or methanol) over time.
-
Monitor the eluent with a UV detector (lanostanoids with the 7,9(11)-diene system have a characteristic UV absorbance around 230-250 nm).
-
Collect the peak corresponding to the target compound and evaporate the solvent to obtain the pure 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
-
Structural Elucidation
The definitive structure of a novel natural product is determined through a combination of spectroscopic techniques. For Applanoxidic acid G, these methods would have been essential.
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. npatlas.org [npatlas.org]
- 7. npatlas.org [npatlas.org]
- 8. npatlas.org [npatlas.org]
Methodological & Application
Extraction of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid from Ganoderma
An In-Depth Guide to the Isolation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid from Ganoderma
Authored by a Senior Application Scientist
This document provides a detailed methodological framework for the extraction, purification, and isolation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a bioactive lanostanoid triterpene found in Ganoderma species, notably Ganoderma applanatum.[1][2][3] The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and methodological adaptability.
Ganoderma, a genus of polypore mushrooms, is a prolific source of complex secondary metabolites, particularly triterpenoids known as ganoderic acids.[4][5] These compounds are the focus of intense research due to their wide spectrum of pharmacological activities.[6] The successful isolation of a specific triterpenoid like 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a critical prerequisite for detailed bioactivity screening, structural elucidation, and further pharmaceutical development.
This guide presents a comprehensive workflow, from the initial processing of the raw fungal material to the final purification of the target molecule, integrating modern and classical techniques to maximize both yield and purity.
Part 1: Strategic Overview of the Extraction and Purification Workflow
The isolation of a specific acidic triterpenoid from a complex natural matrix is a multi-stage process. The overall strategy is to progressively enrich the fraction containing the target compound while systematically removing unwanted substances. This involves an initial bulk extraction to pull a wide range of metabolites from the fungal biomass, followed by successive chromatographic steps that fractionate the extract based on the physicochemical properties of its constituents.
The logical flow of this process is outlined below. The choice of specific techniques, particularly for the initial extraction, can be adapted based on available laboratory equipment and desired throughput.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
A Robust HPLC Method for the Quantitative Analysis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This lanostanoid triterpenoid, naturally found in organisms such as the basidiomycete Ganoderma applanatum, is of growing interest in pharmacological research.[1] Given the structural complexity and the potential for isomeric impurities, a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, and precision, making it suitable for routine analysis in research and drug development settings.
Introduction: The Analytical Challenge
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a tetracyclic triterpenoid with a molecular formula of C₃₀H₄₄O₄ and a molecular weight of 468.68 g/mol .[2] Its structure features a conjugated diene system within the lanostane skeleton, a carboxylic acid function, a hydroxyl group, and a ketone. While the conjugated system provides a chromophore for UV detection, its relatively low molar absorptivity necessitates sensitive detection methods.
The primary analytical challenge lies in achieving adequate separation from structurally similar compounds, which may be present as impurities from synthesis or co-extractants from natural sources. Triterpenoids often exist as complex mixtures of isomers, making chromatographic resolution difficult.[3] This protocol addresses these challenges by optimizing stationary phase chemistry, mobile phase composition, and detection parameters.
Chromatographic Method Development: A Logic-Driven Approach
The selection of chromatographic conditions was guided by the physicochemical properties of the analyte and established principles for separating complex natural products.[4][5]
-
Column Selection: Due to the compound's significant lipophilic character (a common feature of steroidal and triterpenoid structures), a reversed-phase separation mode is the logical choice.[6] A C18 stationary phase is the workhorse for such molecules. For enhanced resolution of structurally similar triterpenoids, a C30 column can offer alternative selectivity due to its ability to better resolve geometric isomers.[3] This method will specify a high-purity silica C18 column for broad applicability, but notes the C30 as a viable alternative for complex matrices.
-
Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile and/or methanol) and an aqueous component. Acetonitrile was chosen for its lower viscosity and UV transparency. The addition of a small percentage of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is critical. The carboxylic acid moiety on the analyte (pKa ~4-5) would be partially or fully ionized at neutral pH, leading to poor peak shape (tailing). By maintaining a low pH (e.g., 2.5-3.0), the carboxyl group is fully protonated, rendering the molecule less polar and ensuring a sharp, symmetrical peak.
-
Detection: The conjugated diene system in the B-ring of the lanostane structure is expected to produce a UV absorbance maximum in the range of 230-250 nm. However, to ensure maximum sensitivity for low concentrations, detection at a lower wavelength, such as 210 nm, is often employed for compounds lacking strong chromophores. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by evaluating the UV spectrum across the peak. For analyses requiring the highest sensitivity without derivatization, Charged Aerosol Detection (CAD) is an excellent alternative.[3]
Caption: Logic diagram for HPLC method development.
Experimental Protocol
-
Analyte: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid reference standard (Purity ≥98%).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Acid: Phosphoric acid (85%, analytical grade).
-
Sample Diluent: Methanol or Acetonitrile/Water (50:50, v/v).
A summary of the HPLC system requirements and operating conditions is provided in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 70% B to 95% B over 15 min; Hold at 95% B for 5 min; Return to 70% B over 1 min; Equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (primary), with monitoring at 210 nm for sensitivity |
| Data Acquisition | 25 minutes |
CAUTION: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling solvents and acids.
-
Mobile Phase A Preparation: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B Preparation: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[6] This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent. These solutions are used to establish the calibration curve.
-
Sample Preparation: Dissolve the sample material (e.g., crude extract, purified fraction) in the sample diluent to achieve a target concentration within the calibration range. Vortex and sonicate to ensure dissolution. Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial prior to injection to remove particulates and prevent column blockage.
Caption: Workflow for standard and sample preparation.
System Suitability and Method Validation
To ensure the reliability of the analytical results, the HPLC system must pass a System Suitability Test (SST) before any sample analysis. Method validation should be performed according to ICH Q2(R1) guidelines or equivalent internal standards.[7]
Inject the 50 µg/mL working standard solution six times consecutively. The calculated parameters should meet the criteria listed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates precision of the injector and system. |
| RSD of Retention Time | ≤ 1.0% | Confirms stability of the pump and mobile phase. |
-
Linearity: A linear relationship between peak area and concentration should be established across the working range (1-100 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): The Relative Standard Deviation (RSD) of six measurements of the same sample should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day should yield an RSD of ≤ 3.0%.
-
-
Limit of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. For this method, the LOQ is expected to be approximately 0.5-1.0 µg/mL.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. By employing a standard C18 column and an acidified acetonitrile/water mobile phase, this protocol ensures excellent peak shape, resolution, and sensitivity. The method is suitable for implementation in quality control laboratories and research settings focused on the study of lanostanoid triterpenoids, facilitating the development of natural products for pharmaceutical applications.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. 16α-hydroxy-3-oxo-lanosta-7,9(11),24-trien-21-oic acid [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Analysis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Introduction: Deciphering a Bioactive Lanostanoid
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid triterpenoid, a class of natural products renowned for their diverse and potent biological activities. Found in the basidiomycete Ganoderma applanatum, this molecule possesses a complex tetracyclic core and a functionalized side chain, making its structural elucidation a challenging yet critical task for understanding its therapeutic potential.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of such intricate organic molecules.[2]
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete NMR spectroscopic characterization of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. We will delve into the causality behind experimental choices, present field-proven protocols, and demonstrate how a suite of 1D and 2D NMR experiments can be synergistically employed to solve the complete molecular puzzle.
Strategic Approach to Structure Elucidation
The structural elucidation of a complex natural product like 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid via NMR spectroscopy is a systematic process. It begins with the acquisition of basic 1D spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons, followed by more sophisticated 2D experiments to establish connectivity and spatial relationships.
The workflow for the complete NMR characterization is depicted in the following diagram:
Caption: A typical workflow for the NMR-based structure elucidation of a natural product.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample. For a molecule of this complexity, it is crucial to start with a pure, solid-free sample.
Protocol for Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid for ¹H NMR and 15-25 mg for a comprehensive suite of 2D experiments.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can influence chemical shifts, so consistency is key when comparing data to literature values.[3]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[4] To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][6]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is often sufficient for structural elucidation.[4]
-
Degassing (Optional): For sensitive experiments like NOESY, or if paramagnetic impurities are suspected, degassing the sample using the freeze-pump-thaw method can improve data quality by removing dissolved oxygen.[5]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides the initial overview of the proton environment within the molecule. Key structural features of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid will give rise to characteristic signals.
Expected ¹H NMR Spectral Features:
-
Olefinic Protons: The conjugated diene system in rings B and C (positions 7 and 11) and the double bond in the side chain (position 24) will produce signals in the downfield region (typically δ 5.0-7.0 ppm).
-
Methine Protons: The proton at C-16, attached to the hydroxyl-bearing carbon, is expected to appear in the δ 3.5-4.5 ppm range.
-
Methyl Protons: Lanostane triterpenoids are characterized by several singlet methyl signals, typically between δ 0.6-1.5 ppm. The vinylic methyl at C-25 will likely be deshielded.
-
Methylene and Methine Protons of the Steroid Core: A complex, overlapping region of signals between δ 1.0-2.5 ppm will correspond to the numerous CH and CH₂ groups of the tetracyclic system.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the multiplicity of each carbon (C, CH, CH₂, or CH₃) can be determined.[7][8][9][10]
Protocol for DEPT Experiments:
-
Acquire a standard broadband-decoupled ¹³C NMR spectrum. This provides the chemical shifts for all carbon atoms.[10]
-
Run a DEPT-90 experiment. This spectrum will only show signals for CH (methine) carbons.[10]
-
Run a DEPT-135 experiment. In this spectrum, CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[7][8][10]
By comparing these three spectra, a complete assignment of carbon types can be achieved.
Expected ¹³C NMR and DEPT Spectral Features:
| Functional Group | Expected ¹³C Chemical Shift (δ ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Carbonyl (C=O) at C-3 | 210-220 | Absent | Absent |
| Carboxylic Acid (COOH) at C-21 | 170-180 | Absent | Absent |
| Olefinic (C=C) | 110-160 | CH: Positive, C: Absent | CH: Positive |
| C-O (C-16) | 65-80 | Positive | Positive |
| Quaternary Carbons (Steroid Core) | 35-55 | Absent | Absent |
| Methine (CH) | 30-60 | Positive | Positive |
| Methylene (CH₂) | 20-45 | Negative | Absent |
| Methyl (CH₃) | 10-30 | Positive | Absent |
Part 2: Assembling the Puzzle with 2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure.[11]
¹H-¹H COSY: Mapping Proton-Proton Couplings
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[12] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
Application to the Target Molecule:
-
Trace the connectivity within the cyclohexane rings of the steroid nucleus.
-
Establish the coupling network in the aliphatic side chain.
-
Identify the coupling between the olefinic proton at C-24 and adjacent protons.
¹H-¹³C HSQC: One-Bond Proton-Carbon Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[11] This is a powerful tool for assigning the ¹³C chemical shifts of all protonated carbons.
Application to the Target Molecule:
-
Directly link the signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
-
Confirm the assignments made from DEPT experiments.
¹H-¹³C HMBC: Long-Range Proton-Carbon Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most important experiment for piecing together the carbon skeleton, as it connects different spin systems and identifies quaternary carbons.
Application to the Target Molecule:
-
Connecting Fragments: HMBC correlations from the methyl protons are particularly informative. For instance, correlations from the angular methyl groups (C-18 and C-19) to the surrounding quaternary and methine carbons will help to assemble the ring system.
-
Positioning Functional Groups: Correlations from protons near the C-3 ketone, the C-16 hydroxyl group, and the C-21 carboxylic acid will confirm their locations. For example, protons on C-2 and C-4 should show correlations to the C-3 carbonyl carbon.
-
Defining the Conjugated System: Long-range couplings from the olefinic protons at C-7 and C-11 to carbons within the B and C rings will define the conjugated diene system.
The key HMBC correlations for assembling the molecular framework are visualized below:
References
- 1. Lanostane Triterpenoids from Fruiting Bodies of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. sopnmr.blogspot.com [sopnmr.blogspot.com]
- 6. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and its derivatives. This class of lanostane-type triterpenoids, naturally found in medicinal fungi such as Ganoderma applanatum, has garnered significant interest within the drug development community for its potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the semi-synthesis of these complex natural products, starting from the readily available lanosterol.
The protocols herein are designed to be self-validating, with in-depth explanations for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Significance of Lanostane Triterpenoids
Lanostane triterpenoids are a diverse class of natural products characterized by a tetracyclic scaffold derived from the cyclization of squalene.[2][3] The specific compound of interest, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, possesses a unique arrangement of functional groups that contribute to its biological activity. The conjugated diene system in the B and C rings, the ketone at the 3-position, the hydroxyl group at the 16-position with R-stereochemistry, and the carboxylic acid at C-21 are all key pharmacophoric features. The semi-synthetic approach detailed below allows for the production of this target molecule and the creation of novel derivatives for structure-activity relationship (SAR) studies.
Retrosynthetic Strategy and Key Transformations
Our synthetic approach commences with lanosterol, a commercially available and abundant starting material. The overall strategy involves a series of carefully orchestrated chemical modifications to introduce the desired functionalities onto the lanostane core.
Caption: Retrosynthetic analysis of the target molecule.
The key transformations in our proposed synthesis are:
-
Formation of the Lanosta-7,9(11)-diene System: Introduction of a conjugated diene system is crucial for the biological activity of many lanostane triterpenoids.
-
Oxidation of the C-3 Hydroxyl Group: Conversion of the 3β-hydroxyl of lanosterol to a ketone.
-
Stereoselective Hydroxylation at C-16: Introduction of a hydroxyl group with the desired R-configuration.
-
Side-Chain Oxidation to a Carboxylic Acid: Conversion of the C-21 methyl group to a carboxylic acid.
-
Derivatization of the C-21 Carboxylic Acid: Formation of esters or amides to explore SAR.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[4][5] Characterization of all synthesized compounds should be carried out using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.[1]
Synthesis of the Lanosta-7,9(11)-diene Core (Intermediate 3)
The introduction of the conjugated 7,9(11)-diene system can be achieved from a lanost-8-ene precursor through a three-step sequence involving allylic bromination, dehydrobromination, and isomerization. A more direct method involves the regioselective abstraction of the allylic 8β hydrogen.[6]
Protocol: Formation of 3-Oxolanosta-7,9(11),24-triene
-
Step 1: Oxidation of Lanosterol. To a solution of lanosterol (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.[7][8][9][10][11] Stir the reaction for 2 hours at room temperature. Quench the reaction with isopropanol and dilute with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford lanost-8-en-3-one.
-
Step 2: Introduction of the 7,9(11)-Diene. A solution of lanost-8-en-3-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the succinimide is filtered off, and the solvent is evaporated. The crude allylic bromide is then treated with a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in a solvent like toluene at reflux to induce elimination and isomerization to the conjugated diene system. The reaction mixture is then cooled, washed with dilute acid and brine, dried, and concentrated. The resulting 3-oxolanosta-7,9(11),24-triene is purified by column chromatography.
Stereoselective C-16 Hydroxylation and Side-Chain Oxidation (Intermediate 2)
The introduction of the 16R-hydroxyl group and the C-21 carboxylic acid represents the most challenging steps in this synthesis.
Protocol: Synthesis of Protected 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid
-
Step 1: Stereoselective C-16 Hydroxylation. The stereoselective hydroxylation of the C-16 position can be approached using either chemical or biocatalytic methods.
-
Chemical Approach: This can be challenging due to the steric hindrance of the lanostane skeleton. A potential route involves the use of selenium dioxide for allylic hydroxylation, although regioselectivity may be an issue. More advanced methods involving directed C-H activation could also be explored.
-
Biocatalytic Approach: A more promising method involves the use of cytochrome P450 enzymes that are known to perform regio- and stereospecific hydroxylations on steroid skeletons.[12][13][14][15] For instance, engineered P450s have shown high selectivity for 16α-hydroxylation of various steroids, which corresponds to the desired 16R configuration in the lanostane series. This would involve incubating the 3-oxolanosta-7,9(11),24-triene with a whole-cell or isolated enzyme system expressing the appropriate P450 monooxygenase.
-
-
Step 2: Protection of the 16-Hydroxyl Group. Before proceeding with the side-chain oxidation, the newly introduced 16-hydroxyl group should be protected to prevent unwanted side reactions. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is a suitable choice due to its stability under oxidative conditions and ease of removal. The 16-hydroxy intermediate is treated with TBS-Cl and imidazole in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Step 3: Side-Chain Oxidation. The oxidation of the lanostane side chain to a carboxylic acid can be achieved using strong oxidizing agents.[16][17][18][19][20] A common method involves the use of potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup. The protected 16-hydroxy intermediate is dissolved in a mixture of t-butanol and water, and a solution of KMnO₄ and sodium carbonate is added. The reaction is stirred at an elevated temperature until the starting material is consumed. The reaction is then cooled, and the manganese dioxide is filtered off. The filtrate is acidified with HCl, and the product is extracted with an organic solvent. Purification by column chromatography will yield the protected 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Deprotection and Final Product Synthesis (Intermediate 1)
Protocol: Synthesis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid
-
The TBS protecting group is removed under mild acidic conditions. A common reagent for this is tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or a solution of hydrofluoric acid in pyridine (HF-Py). The reaction is typically stirred at room temperature until completion. After an aqueous workup and extraction, the final product, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, is purified by preparative HPLC.
Synthesis of Derivatives
The C-21 carboxylic acid provides a convenient handle for the synthesis of a variety of derivatives, such as esters and amides, which are valuable for SAR studies.
Protocol: Esterification of the C-21 Carboxylic Acid
Due to the steric hindrance around the C-21 carboxylic acid, standard Fischer esterification may not be efficient.[21][22] More potent coupling agents are recommended.
-
DCC/DMAP Coupling: To a solution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[23] The reaction is stirred and allowed to warm to room temperature overnight. The dicyclohexylurea byproduct is filtered off, and the filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the resulting ester is purified by column chromatography.
-
Alternative Esterification Methods: For particularly hindered alcohols, other methods such as using titanium tetrachloride as a Lewis acid catalyst can be employed.[24]
References
- 1. Anti-Adipogenic Lanostane-Type Triterpenoids from the Edible and Medicinal Mushroom Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and in vitro activity of some delta 7,9(11)-lanostadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient regio- and stereo-selective C–H bond hydroxylation of steroids using an engineered heme-thiolate peroxygenase biocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. leah4sci.com [leah4sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Application Notes & Protocols for Preclinical Evaluation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Authored by: Gemini, Senior Application Scientist
Introduction: A Profile of a Novel Lanostanoid Triterpene
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid triterpene identified in the basidiomycete mushroom Ganoderma applanatum[1]. This compound belongs to the larger class of Ganoderic acids, which are highly oxidized lanostane-type triterpenoids derived from Ganoderma species, famously known as Reishi or Lingzhi mushrooms[2][3]. For centuries, Ganoderma lucidum has been a cornerstone of traditional Asian medicine, used to treat a variety of ailments, including cancer[4][5]. Modern pharmacological studies have substantiated these uses, attributing many of the therapeutic effects to the rich diversity of triterpenoids[6].
While specific in-vivo data for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is nascent, the extensive research on closely related Ganoderic acids provides a strong predictive framework for its biological activities. Numerous studies demonstrate that Ganoderic acids, such as the well-researched Ganoderic acid T and Ganoderic acid A, exhibit potent anti-cancer and anti-inflammatory properties[3][4][7]. These activities are often mediated through the modulation of key signaling pathways, most notably the inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappaB (NF-κB)[2][4].
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to investigate the therapeutic potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, with a primary focus on its putative anti-inflammatory and anti-cancer efficacy.
Rationale for Animal Model Selection
The decision to select specific animal models is driven by the established biological activities of the compound class. The evidence pointing towards NF-κB inhibition and cytotoxicity against tumor cells provides a direct rationale for employing models of inflammation and oncology.
-
Anti-Inflammatory Activity: Many Ganoderic acids attenuate inflammatory responses by suppressing the NF-κB signaling pathway[2][4]. This pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Therefore, an acute inflammation model is highly suitable for initial efficacy testing.
-
Anti-Cancer Activity: Ganoderic acids have been shown to inhibit cancer cell proliferation, suppress tumor invasion and metastasis, and even enhance the efficacy of conventional chemotherapy and immunotherapy[4][8]. These effects are linked to the downregulation of matrix metalloproteinases (MMPs) and modulation of the tumor microenvironment[4][8]. Consequently, a tumor xenograft model is the gold standard for evaluating in-vivo anti-cancer effects[9][10][11].
The following sections provide detailed protocols for two recommended starting points for in-vivo evaluation: a lipopolysaccharide (LPS)-induced acute inflammation model in mice and a human tumor cell line xenograft model in immunodeficient mice.
Part I: Protocol for an Acute Anti-Inflammatory Model
Application Note: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is a robust and highly reproducible method for screening compounds with potential anti-inflammatory properties. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling cascade, leading to a potent activation of NF-κB and a subsequent "cytokine storm." This mimics the systemic inflammatory response seen in sepsis. The model's utility lies in its ability to provide a rapid and quantifiable measure of a compound's ability to suppress cytokine production in vivo.
Key Mechanistic Pathway: NF-κB Signaling
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for Ganoderic acids. LPS binding to TLR4 initiates a cascade that leads to the degradation of IκBα, releasing NF-κB to translocate into the nucleus and activate the transcription of inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by the test compound.
Step-by-Step Experimental Protocol
-
Animal Selection:
-
Species: Male C57BL/6 or BALB/c mice, 8-10 weeks old.[9]
-
Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
-
Experimental Groups & Dosing:
-
Prepare experimental groups as outlined in the table below. A minimum of n=8 animals per group is recommended for statistical power.
-
The test compound, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80, or corn oil). The choice of vehicle must be validated to be inert.
-
Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 1 hour prior to the LPS challenge.
Group Treatment Dose & Route N Purpose 1 Vehicle 10 mL/kg, p.o. 8 Naive Control (No LPS) 2 Vehicle + LPS 10 mL/kg, p.o. 8 Disease Control (Inflammation) 3 Dexamethasone + LPS 1 mg/kg, i.p. 8 Positive Control 4 Test Compound (Low Dose) + LPS e.g., 10 mg/kg, p.o. 8 Efficacy Test 5 Test Compound (Mid Dose) + LPS e.g., 30 mg/kg, p.o. 8 Efficacy Test 6 Test Compound (High Dose) + LPS e.g., 100 mg/kg, p.o. 8 Efficacy Test -
-
Induction of Inflammation:
-
Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.
-
One hour after compound administration, inject LPS intraperitoneally (i.p.) at a dose of 1 mg/kg to all groups except the Naive Control.
-
-
Sample Collection & Endpoint Analysis:
-
At 2 hours post-LPS injection (a peak time for many cytokines), collect blood via cardiac puncture under terminal anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Analyze plasma levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Data Interpretation:
-
A significant reduction in the plasma levels of TNF-α, IL-6, and/or IL-1β in the test compound groups compared to the Vehicle + LPS group indicates anti-inflammatory activity. Compare the efficacy to the Dexamethasone positive control group.
-
Part II: Protocol for an Anti-Cancer Xenograft Model
Application Note: Human Tumor Xenograft in Immunodeficient Mice
This model is the cornerstone of preclinical oncology drug development, allowing for the evaluation of a compound's anti-tumor activity against human cancer cells in an in-vivo environment.[10][11] By implanting human tumor cells into mice with compromised immune systems (to prevent rejection), a localized, measurable tumor can be grown. The effect of the test compound on tumor growth, and potentially on metastasis, can then be quantified over time. The choice of cell line is critical and should ideally be based on prior in-vitro screening data showing sensitivity to the test compound.
Step-by-Step Experimental Protocol
-
Cell Line and Animal Selection:
-
Cell Line: Select a human cancer cell line relevant to the compound's potential application (e.g., HCT-116 colon carcinoma, 95-D lung cancer, or ES-2 ovarian cancer, which have been used in studies of related compounds).[4][8] Ensure cells are free of mycoplasma.
-
Animal Species: Use immunodeficient mice, such as Athymic Nude (Foxn1nu) or SCID mice, 6-8 weeks old.[10]
-
Acclimatization: Acclimatize animals for at least one week in a specific pathogen-free (SPF) environment.
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5-10 x 107 cells/mL. Matrigel helps support initial tumor establishment.
-
Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously (s.c.) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Experimental Workflow & Dosing:
Caption: Standard experimental workflow for a subcutaneous xenograft model.
-
Treatment Administration:
-
Begin dosing on Day 0 (the day of randomization).
-
Administer the test compound, vehicle, or a positive control (e.g., a standard-of-care chemotherapy agent for the chosen cancer type) daily or on an optimized schedule via an appropriate route (e.g., oral gavage).
-
Dose for a period of 21-28 days, or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated from the final tumor volumes (TV) using the formula: %TGI = 100 x (1 - [ΔTVtreated / ΔTVcontrol]) .
-
Toxicity Monitoring: Monitor body weight 2-3 times per week. A body weight loss exceeding 20% is a sign of severe toxicity.
-
Terminal Collection: At the end of the study, euthanize the animals. Excise the tumors and record their final weights.
-
Optional Analyses: A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for MMPs, NF-κB activity) or fixed in formalin for histopathological examination. Blood can also be collected for pharmacokinetic (PK) analysis.
-
Part III: Preliminary Pharmacokinetic & Toxicological Considerations
Before embarking on extensive efficacy studies, it is prudent to conduct preliminary pharmacokinetic (PK) and dose-range finding toxicology studies.
-
Pharmacokinetics: A single-dose PK study in rats or mice is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile[12]. Administering a single dose (e.g., 10 mg/kg i.v. and 50 mg/kg p.o.) and collecting blood at multiple time points (e.g., 0, 15min, 30min, 1, 2, 4, 8, 24h) will determine key parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F). This information is critical for designing an effective dosing regimen for efficacy studies.
-
Toxicology: A 7-day or 14-day dose-range finding study in mice can establish a maximum tolerated dose (MTD). This involves administering escalating doses of the compound and monitoring for clinical signs of toxicity, changes in body weight, and gross pathology at necropsy. This ensures that the doses selected for efficacy studies are non-toxic and well-tolerated.
By following these structured protocols, researchers can systematically evaluate the in-vivo therapeutic potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, building upon the strong pharmacological precedent set by the family of Ganoderic acids.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [ouci.dntb.gov.ua]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Mouse Models of Cancer Study [jove.com]
- 12. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
Dissolution Protocol for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid: An Application Note for Researchers
Abstract
This application note provides a detailed, field-proven protocol for the dissolution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a lanostane-type triterpenoid isolated from the basidiomycete Ganoderma applanatum.[1] Due to the hydrophobic nature of lanostanoids, achieving complete dissolution and maintaining stability in solution are critical for obtaining reliable and reproducible results in pharmacological and drug development research.[2][3] This guide presents scientifically grounded methodologies for preparing high-concentration stock solutions and aqueous-based working solutions suitable for in vitro assays, addressing common challenges such as low aqueous solubility and precipitation.
Introduction: The Challenge of Lanostanoid Solubility
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a member of the highly oxygenated lanostane triterpenoid class of compounds. These molecules, derived from fungi of the Ganoderma genus, are of significant interest for their diverse biological activities, including potential anti-inflammatory, cytotoxic, and hepatoprotective effects.[4][5][6][7] A common obstacle in the preclinical evaluation of these compounds is their poor water solubility, which complicates experimental design, particularly for cell-based and aqueous biochemical assays.[2][3]
The molecular structure of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (Molecular Formula: C₃₀H₄₄O₄) confers significant hydrophobicity, making direct dissolution in aqueous buffers impractical.[8] Therefore, a strategic approach utilizing organic solvents to create a concentrated stock solution, followed by careful dilution into aqueous media, is required. This protocol is designed to maximize compound availability while minimizing solvent-induced artifacts in experimental systems.
Compound Characteristics & Pre-dissolution Checklist
Before proceeding, it is essential to understand the basic properties of the compound and prepare the necessary materials.
Table 1: Physicochemical Properties of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₄ | [8] |
| Molecular Weight | 468.68 g/mol | [8] |
| Appearance | Typically a white to off-white crystalline solid or powder | Inferred from related compounds[9] |
| Storage (Powder) | -20°C for up to 3 years recommended | [1] |
| Storage (in Solvent) | -80°C for up to 1 year recommended | [1] |
Pre-Protocol Checklist:
-
Compound: Verify the purity and integrity of the 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid powder.
-
Solvents: Use high-purity, anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO) and/or 200-proof Ethanol (EtOH).
-
Labware: Use sterile, low-retention polypropylene microcentrifuge tubes and pipette tips. Glass vials are also acceptable.
-
Equipment: Calibrated pipettes, vortex mixer, and optionally, a bath sonicator.
-
Safety: A properly ventilated fume hood, safety glasses, and chemical-resistant gloves are mandatory. Review the Safety Data Sheet (SDS) before handling.
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
The primary and most widely recommended method for solubilizing lanostane-type triterpenoids for in vitro research is the use of DMSO.[1][9][10] Its strong solvating power effectively overcomes the crystal lattice energy of the hydrophobic compound.
Causality and Rationale:
-
Why DMSO? DMSO is a polar aprotic solvent that is miscible with a wide range of organic and aqueous solutions. It is a standard solvent in drug discovery for creating stock solutions of hydrophobic compounds for high-throughput screening and cell-based assays.[11]
-
Why 10 mM? A 10 mM stock provides a convenient concentration for serial dilutions into cell culture media or assay buffers, ensuring that the final DMSO concentration remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Step-by-Step Methodology:
-
Equilibration: Allow the vial of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of the compound (Molecular Weight: 468.68).
-
Calculation:Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 468.68 g/mol * 1000 mg/g = 4.69 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound. For 4.69 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any visible particulate matter. The solution should be clear and colorless.
-
(Optional) Aiding Dissolution: If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes at room temperature.[8] Gentle warming (to 37°C) can also be applied, but prolonged heating should be avoided to prevent degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-retention polypropylene tubes. Store aliquots at -80°C. This practice minimizes repeated freeze-thaw cycles, which can compromise compound stability.[12][13]
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Alternative Protocol: Using Ethanol
For applications where DMSO is not suitable, ethanol can be an effective alternative. Product data for the related compound Ganoderic acid D indicates a solubility of approximately 30 mg/mL in ethanol.[1]
Methodology:
The procedure is identical to the DMSO protocol, substituting anhydrous ethanol as the solvent. However, be aware that ethanol is more volatile and may pose different compatibility issues with certain plastics or experimental systems.
Protocol for Preparing Aqueous Working Solutions
Direct dilution of the high-concentration DMSO or ethanol stock into aqueous media often leads to precipitation. The following protocol is designed to mitigate this issue.
Causality and Rationale:
-
Serial Dilution: A multi-step dilution process is crucial. It prevents the compound from being exposed to a sudden, large change in solvent polarity, which is the primary cause of precipitation.
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum (e.g., <0.5% DMSO) and be consistent across all experimental and control conditions to avoid influencing the biological results.
Step-by-Step Methodology (Example: Preparing a 10 µM working solution):
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution. For example, pipette 2 µL of the 10 mM stock into 198 µL of the desired cell culture medium or assay buffer. This creates a 100 µM solution in a medium containing 1% DMSO. Vortex gently immediately after addition.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of the final assay medium in your experimental well (e.g., in a 96-well plate). This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Solvent Control: It is imperative to prepare a corresponding vehicle control by performing the same dilutions with the solvent (e.g., DMSO) alone.
Caption: Serial dilution workflow to prevent precipitation.
Troubleshooting & Best Practices
Table 2: Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Compound won't dissolve | Insufficient solvent volume; low compound purity; insufficient mixing. | Verify calculations. Use sonication or gentle warming (37°C). If issues persist, consider a lower stock concentration. |
| Precipitation upon dilution | Shock precipitation due to rapid polarity change. | Use a serial dilution protocol as described. Ensure rapid mixing after each dilution step. Consider using a co-solvent like PEG300 or Tween-80 in the final buffer if compatible with the assay.[8][9] |
| Inconsistent results | Compound degradation; inaccurate pipetting; multiple freeze-thaw cycles. | Aliquot stock solutions and store at -80°C.[1] Use calibrated pipettes. Always run a fresh dilution from a new aliquot for each experiment. |
| Solvent toxicity observed | Final concentration of DMSO or ethanol is too high. | Ensure the final solvent concentration is below the tolerance level of your cell line or assay (typically <0.5% for DMSO). Always include a vehicle control. |
Conclusion
The successful dissolution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a foundational step for its preclinical investigation. By utilizing high-purity DMSO to prepare a concentrated stock solution, adhering to proper storage conditions at -80°C, and employing a careful serial dilution method, researchers can generate reliable and reproducible data. This protocol provides a robust framework to minimize experimental variability and ensure the integrity of the compound in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Anti-Cancer Screening of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Abstract
These application notes provide a comprehensive framework for the preliminary anti-cancer evaluation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a lanostane-type triterpenoid isolated from the basidiomycete Ganoderma applanatum[1]. Lanostanoids, particularly those derived from Ganoderma species, are a well-documented class of natural products exhibiting significant cytotoxic and anti-proliferative activities against various cancer cell lines[2][3]. Many studies indicate that these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for novel oncology therapeutics[2][4][5][6]. This guide details a tiered screening cascade, beginning with a broad assessment of cytotoxicity, followed by mechanistic assays to elucidate the mode of action, specifically focusing on the induction of apoptosis and disruption of the cell cycle. The protocols herein are designed for researchers in drug discovery and oncology, providing not just procedural steps, but the scientific rationale underpinning each experimental choice.
Introduction: The Scientific Rationale
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid belongs to the lanostane family of tetracyclic triterpenoids. These molecules are biosynthesized via the mevalonate pathway and are characterized by a core lanosterol skeleton[7][8]. The anti-cancer potential of this class of compounds is widely reported. Mechanistically, many lanostanoids exert their effects by inducing programmed cell death (apoptosis) and halting cell cycle progression[2][4]. The induction of apoptosis is a critical hallmark of effective cancer therapies, as it eliminates malignant cells. Key events in apoptosis include the activation of caspase enzymes (initiator and executioner caspases like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane[9].
Therefore, a logical screening approach for this novel compound involves a multi-step process:
-
Primary Screening: Determine the compound's general cytotoxicity across a panel of diverse cancer cell lines to identify sensitive lines and calculate the half-maximal inhibitory concentration (IC50).
-
Secondary Mechanistic Assays: In sensitive cell lines, investigate the primary mechanisms of cell death. This involves quantifying apoptosis and analyzing the compound's effect on cell cycle distribution.
This tiered approach ensures a cost-effective and scientifically rigorous evaluation, moving from broad phenotypic effects to more specific molecular mechanisms.
Compound Handling and Preparation
Due to the lipophilic nature of the lanostane skeleton, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is expected to have low aqueous solubility.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light[1].
-
Working Solutions: For cell-based assays, dilute the DMSO stock in complete cell culture medium to the final desired concentrations. It is critical to maintain a final DMSO concentration of ≤0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.
Cell Line Selection and Culture
The choice of cell lines is critical for obtaining clinically relevant data[10][11]. For a primary screen, a diverse panel is recommended to identify potential tumor-type selectivity. The NCI-60 panel is an excellent resource for such broad screening, representing nine human cancer types[12][13][14][15]. For laboratories without access to the full panel, a smaller, representative selection is advised.
Recommended Starter Panel:
| Cell Line | Cancer Type | Morphology | Justification |
| A549 | Non-Small Cell Lung Cancer | Adherent, Epithelial | Represents a common solid tumor; widely used as a model for lung adenocarcinoma[16][17]. |
| HeLa | Cervical Cancer | Adherent, Epithelial | A robust and well-characterized cell line used extensively in cancer research[18][19]. |
| K562 | Chronic Myelogenous Leukemia | Suspension, Lymphoblast | Represents a hematological malignancy, allowing for assessment of activity against non-adherent cancers[16][20]. |
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow: A Tiered Screening Approach
The following diagram outlines the logical progression of experiments for a thorough preliminary anti-cancer screening.
Caption: Tiered experimental workflow for anti-cancer screening.
Detailed Protocols
Protocol 5.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. For adherent cells (A549, HeLa), allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 5.2: Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[21].
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells (K562): Collect cells by centrifugation.
-
Adherent cells (A549, HeLa): Collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark[22].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 5.3: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and -7. The assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity[23].
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in Protocol 5.2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.
Protocol 5.4: Cell Cycle Analysis by Propidium Iodide Staining
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[23].
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 5.2.
-
Cell Harvesting: Harvest cells as described in Protocol 5.2.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubation: Fix the cells by incubating at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Potential Mechanism of Action & Data Interpretation
Lanostane triterpenoids often induce apoptosis via the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Hypothesized apoptotic pathway induced by the compound.
Interpreting the Results:
-
High IC50 values across all cell lines may indicate low potency or inactivity.
-
Low IC50 values in specific cell lines suggest selective cytotoxicity.
-
A significant increase in the Annexin V-positive / PI-negative population confirms the induction of early apoptosis.
-
Elevated Caspase-3/7 activity provides direct evidence that apoptosis is occurring through the canonical caspase-dependent pathway.
-
An accumulation of cells in a specific phase of the cell cycle histogram (e.g., G1 or G2/M arrest) indicates interference with cell cycle progression.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanostanoid triterpenes from Laetiporus sulphureus and apoptosis induction on HL-60 human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of lanostane triterpenoids from the sclerotia of Poria cocos Wolf against cisplatin-induced apoptosis in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanostane | C30H54 | CID 9548665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NCI-60 - Wikipedia [en.wikipedia.org]
- 13. revvity.com [revvity.com]
- 14. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Commonly used continuous cell lines: A comprehensive guide - BioPharma Notes [biopharmanotes.com]
- 17. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 18. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Human Leukocyte Antigen E Contributes to Protect Tumor Cells from Lysis by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes & Protocols: A Guide to Anti-inflammatory Assays for Lanostanoids
Abstract: Lanostanoids, a class of tetracyclic triterpenoids, are gaining significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] This guide provides a comprehensive overview of robust and reproducible assays to screen, validate, and characterize the anti-inflammatory properties of lanostanoid compounds. We delve into the rationale behind assay selection, from high-throughput in vitro screens to mechanistic studies and in vivo validation. Detailed, field-proven protocols are provided for key assays, including the lipopolysaccharide (LPS)-stimulated macrophage model, the carrageenan-induced paw edema model, and the zebrafish inflammation model, equipping researchers in drug discovery and natural product chemistry with the necessary tools to advance their investigations.
Introduction: Lanostanoids and the Inflammatory Cascade
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[2] While acute inflammation is a protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[3] The inflammatory response involves a complex interplay of immune cells, signaling molecules, and genetic regulation. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of this process, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β).[4][5]
Lanostanoids, derived from the precursor lanosterol, are widely distributed in fungi and plants and have demonstrated significant biological activities.[1][6][7] Many lanostanoids exert their anti-inflammatory effects by modulating these core pathways, inhibiting the production of inflammatory mediators.[8][9] Evaluating novel lanostanoid compounds requires a systematic approach, beginning with cell-based assays to determine efficacy and elucidate the mechanism of action, followed by validation in whole-organism models.
Strategic Workflow for Screening Lanostanoids
A logical, tiered approach is essential for the efficient evaluation of lanostanoids. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive assays.
Caption: Tiered screening workflow for lanostanoid anti-inflammatory activity.
In Vitro Assays: Mechanistic Insights in Macrophages
The murine macrophage cell line RAW 264.7 is the workhorse for in vitro inflammation studies.[10] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an innate immune response by producing a robust profile of inflammatory mediators.[11] This model is ideal for initial screening and for dissecting the molecular pathways targeted by lanostanoids.
Core Principle and Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface.[11] This binding event triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[3][5] Activated NF-κB and other transcription factors translocate to the nucleus, initiating the transcription of genes for pro-inflammatory enzymes (like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)) and cytokines (TNF-α, IL-6).[4][12] Lanostanoids are often evaluated for their ability to suppress the production of the downstream products of these enzymes—NO and PGE2, respectively—and to reduce cytokine secretion.[9][13]
Signaling Pathways Targeted by Lanostanoids
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) in macrophages.
Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells
This protocol serves as a primary screen for anti-inflammatory activity.
A. Materials
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
LPS from E. coli O111:B4
-
Lanostanoid test compounds, dissolved in DMSO
-
Dexamethasone or other known anti-inflammatory agent (positive control)
-
Griess Reagent Kit
-
MTT or CCK-8 Cell Viability Assay Kit
-
96-well cell culture plates
B. Step-by-Step Methodology
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of lanostanoid compounds and the positive control in DMEM. The final DMSO concentration should be non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells.
-
Add 100 µL of medium containing the desired concentration of lanostanoid or control compound to the wells. Include a "vehicle control" group with DMSO only.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Inflammation Induction: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide) to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) to each well, mix, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve. The percent inhibition of NO production is calculated relative to the LPS-only treated group.[14]
-
-
Cell Viability Assay (MTT/CCK-8):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
-
Add 100 µL of fresh medium and 10 µL of MTT or CCK-8 reagent to each well.
-
Incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Follow-Up Mechanistic Assays
Compounds showing significant, non-cytotoxic NO inhibition can be further investigated.
| Assay | Principle | Key Information Gained | Reference |
| Cytokine ELISA | Enzyme-Linked Immunosorbent Assay using specific antibodies to quantify secreted proteins. | Measures the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the cell supernatant. | [4][12] |
| PGE2 Immunoassay | Competitive ELISA to measure the concentration of Prostaglandin E2. | Determines if the compound inhibits the COX pathway, a major target for NSAIDs. | [15][16] |
| Western Blot | Immunoblotting to detect specific proteins in cell lysates. | Assesses the protein expression levels of iNOS and COX-2. Also used to measure the phosphorylation status of key signaling proteins (p-p65, p-p38) to confirm pathway inhibition. | [3][15] |
| qPCR | Quantitative Polymerase Chain Reaction to measure mRNA levels. | Determines if the compound inhibits the transcription of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6). | [3][16] |
In Vivo Assays: Validation in Whole-Organism Models
In vivo models are crucial for confirming the anti-inflammatory efficacy of a compound, providing insights into its bioavailability, metabolism, and overall physiological effect.
Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and well-characterized model for acute inflammation.[17] It is highly reproducible and valuable for evaluating compounds with potential activity similar to non-steroidal anti-inflammatory drugs (NSAIDs).[18]
A. Core Principle and Rationale The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response.[19]
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Mediated primarily by the overproduction of prostaglandins, with significant neutrophil infiltration. This phase is sensitive to inhibition by NSAIDs (like indomethacin) and many natural products.[15] The primary endpoint is the measurement of paw swelling (edema), which is quantified using a plethysmometer or calipers.[18][20]
B. Protocol
-
Animals: Male Wistar rats or Swiss albino mice are commonly used. Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Lanostanoid treatment groups (at various doses).
-
Compound Administration: Administer the lanostanoid compound or controls via an appropriate route (e.g., intraperitoneal or oral gavage) 30-60 minutes before inducing inflammation.[15]
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar surface of the right hind paw.[15][19]
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals, typically every hour for up to 6 hours post-carrageenan injection.[20]
-
Data Analysis:
-
Calculate the paw edema (mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Zebrafish Larvae Inflammation Models
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for inflammation research and drug screening.[21][22] Its key advantages include genetic homology to humans, rapid development, and optical transparency of larvae, which allows for real-time, non-invasive imaging of immune cell migration.[23][24]
A. Core Principle and Rationale Inflammation can be induced in zebrafish larvae through mechanical injury (tail fin amputation) or chemical induction (LPS injection).[21][23] Transgenic lines expressing fluorescent proteins in specific immune cells (e.g., neutrophils or macrophages) enable direct visualization and quantification of the inflammatory response. The anti-inflammatory potential of a lanostanoid is assessed by its ability to reduce the recruitment of these immune cells to the site of injury or inflammation.
B. Protocol (Tail Fin Amputation Model)
-
Animals: Use 3 days post-fertilization (dpf) zebrafish larvae, preferably from a transgenic line like Tg(mpx:GFP) where neutrophils are fluorescent.
-
Treatment: Array larvae in a 96-well plate. Add embryo medium containing various concentrations of the lanostanoid compound (and vehicle/positive controls). Incubate for 1-2 hours.
-
Injury: Anesthetize the larvae (e.g., with tricaine). Using a sterile micro-scalpel, amputate the distal portion of the caudal fin under a stereomicroscope.[21]
-
Recovery and Incubation: Return the larvae to their respective wells containing the test compounds and incubate for 4-6 hours at 28.5°C.
-
Imaging and Quantification:
-
Re-anesthetize the larvae and mount them on a microscope slide.
-
Using a fluorescence microscope, capture images of the tail fin region.
-
Quantify the number of fluorescent neutrophils that have migrated to the wound site (a defined area around the amputation plane).
-
-
Data Analysis: Compare the number of recruited neutrophils in the lanostanoid-treated groups to the vehicle control group. A statistically significant reduction indicates anti-inflammatory activity.
Conclusion and Future Directions
The assays described provide a robust framework for the systematic evaluation of lanostanoids as potential anti-inflammatory agents. The in vitro RAW 264.7 model is indispensable for high-throughput screening and dissecting molecular mechanisms, particularly the inhibition of the NF-κB and MAPK pathways.[8][12] Subsequent validation using well-established in vivo models like carrageenan-induced paw edema or the versatile zebrafish model is critical to confirm physiological efficacy.[19][24] Future studies should focus on exploring the structure-activity relationships of different lanostanoids, identifying the most potent scaffolds, and further investigating their therapeutic potential in chronic inflammatory disease models.
References
- 1. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells | MDPI [mdpi.com]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory lanostane-type triterpene acids from Piptoporus betulinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidal Triterpenes of Cholesterol Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanostane triterpenoids from mycelia-associated Ganoderma sinense and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Inflammation in Development and Aging: Insights from the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid
Welcome to the technical support center dedicated to enhancing the yield and purity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction of this promising lanostane-type triterpenoid from its natural sources, such as the basidiomycete Ganoderma applanatum.[1] This document synthesizes established methodologies for related ganoderic acids with specific insights to provide a comprehensive resource for troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and what is its significance?
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid, a class of tetracyclic triterpenoids.[1] These compounds, often isolated from Ganoderma species, are of significant interest to the pharmaceutical industry due to their diverse biological activities, which can include cytotoxic and anti-cancer properties. The structural complexity and therapeutic potential of these molecules necessitate robust and efficient extraction and purification protocols.
Q2: What are the primary natural sources for this compound?
This specific lanostanoid has been identified in the basidiomycete Ganoderma applanatum.[1] However, the broader class of lanostane-type triterpenes, often referred to as ganoderic acids, are abundantly found in various species of the Ganoderma mushroom, including the well-studied Ganoderma lucidum.[2][3]
Q3: What are the general challenges in extracting this type of compound?
The primary challenges in extracting 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and related triterpenoids include:
-
Low Yields: These compounds are often present in low concentrations in the raw material.
-
Structural Similarity: The presence of numerous structurally similar isomers and related triterpenoids complicates separation and purification.[4]
-
Compound Degradation: Triterpenoids can be sensitive to heat and adverse pH conditions, leading to degradation during extraction.[5]
-
Complex Matrix: The raw material contains a complex mixture of polysaccharides, lipids, and other metabolites that can interfere with extraction and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the extraction process, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Recommendations |
| Low Extraction Yield | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for the target compound. 2. Inefficient Extraction Method: Passive extraction methods like maceration may not be effective. 3. Inadequate Sample Preparation: Poor grinding of the raw material limits solvent penetration.[5] 4. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized. | 1. Solvent Optimization: Ethanol is a commonly used and effective solvent.[5][6] Conduct small-scale trials with varying concentrations of ethanol (e.g., 50%, 70%, 80%, 95%) to determine the optimal polarity.[7] 2. Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Heat-Assisted Extraction (HAE) to improve efficiency.[8][9] Supercritical CO2 extraction is another potent, though more complex, alternative.[10] 3. Thorough Sample Preparation: Dry the raw material to a constant weight and grind it to a fine powder (e.g., 40-100 mesh) to maximize the surface area for extraction.[5] 4. Parameter Optimization (Response Surface Methodology): Systematically optimize parameters such as temperature, time, and solid-to-liquid ratio. For UAE, temperatures around 45-80°C for 40-100 minutes have been shown to be effective for related compounds.[5][11] |
| Extract Impurity (High levels of contaminants) | 1. Co-extraction of Unwanted Compounds: The chosen solvent may be co-extracting significant amounts of lipids, polysaccharides, or other interfering substances. 2. Inadequate Downstream Purification: A single-step extraction is often insufficient for achieving high purity. | 1. Defatting Step: For lipid-rich starting material, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. 2. Solvent Partitioning: Employ liquid-liquid extraction with solvents of varying polarities to selectively partition the target compound. 3. Chromatographic Purification: Utilize column chromatography (e.g., silica gel, Sephadex LH-20) for effective separation.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a powerful tool for final purification and analysis.[4] |
| Degradation of Target Compound | 1. Excessive Heat: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to thermal degradation.[7] 2. pH Instability: Extreme pH conditions can cause structural changes in the molecule. | 1. Controlled Temperature: Maintain a controlled temperature during extraction, especially when using HAE or UAE. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature (e.g., 40-50°C).[4] 2. pH Monitoring: While most protocols use neutral solvents, ensure the pH of the extraction medium remains close to neutral unless specific acidic or basic conditions are required for selective extraction. |
| Inconsistent Results | 1. Variability in Raw Material: The concentration of the target compound can vary significantly based on the strain, age, and growing conditions of the Ganoderma species.[5] 2. Lack of Protocol Standardization: Inconsistent execution of the extraction protocol. | 1. Source Verification: Whenever possible, use a standardized and verified source of raw material. Younger, developing fruiting bodies may have higher concentrations of certain triterpenoids.[5] 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire extraction and analysis workflow. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common extraction issues.
Optimized Extraction Protocols
The following protocols are generalized from methods proven effective for ganoderic acids and can be adapted for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method is recommended for its efficiency and reduced extraction time compared to conventional methods.
Materials:
-
Dried and powdered Ganoderma fruiting bodies (40-100 mesh)
-
80% Ethanol (v/v)
-
Ultrasonic bath with temperature control
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of the powdered Ganoderma material.
-
Extraction:
-
Place the powder in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.[5]
-
-
Filtration:
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh 80% ethanol to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure until the ethanol is removed.[4]
-
-
Downstream Processing: The resulting crude extract can be lyophilized or proceed directly to purification steps.
Protocol 2: Heat-Assisted Extraction (HAE)
An alternative method that can be employed when an ultrasonic bath is unavailable.
Materials:
-
Same as UAE, with the addition of a reflux apparatus.
Procedure:
-
Sample Preparation: Weigh 10 g of the powdered Ganoderma material.
-
Extraction:
-
Place the powder in a round-bottom flask.
-
Add 200 mL of 80% ethanol.
-
Set up a reflux apparatus and heat the mixture to a gentle boil for 2 hours.
-
-
Filtration and Solvent Evaporation:
-
Follow steps 3 and 4 from the UAE protocol.
-
Optimized Extraction Workflow Diagram
Caption: A streamlined workflow for the extraction and purification process.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Stability issues of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in solution
Technical Support Center: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
A Guide to Ensuring Solution Stability in Experimental Settings
Introduction
Welcome to the technical support guide for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This molecule is a lanostane-type triterpenoid, a class of compounds known for their significant biological activities and, concurrently, their potential for instability under common experimental conditions. This compound has been identified in the basidiomycete Ganoderma applanatum[1]. While specific stability data for this exact molecule is limited, its structural similarity to well-studied ganoderic acids allows us to provide robust, field-tested guidance based on established principles for this compound class[2][3].
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the 'why' behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your results. We will address common stability challenges, provide diagnostic workflows, and offer detailed, validated protocols for handling this compound in solution.
Part 1: Troubleshooting Guide - Diagnosing and Solving Instability
This section is structured around common problems encountered in the lab. Use the decision-making diagrams and detailed explanations to diagnose and resolve your specific issue.
Issue 1: Rapid Loss of Compound in Aqueous Buffer
You've prepared a working solution of the compound in your standard phosphate-buffered saline (PBS, pH 7.4) for a cell-based assay. Within a few hours, HPLC analysis shows a significant decrease in the parent peak, or your experimental results are inconsistent.
Lanostane triterpenoids, including the subject compound, are highly hydrophobic and sparingly soluble in aqueous buffers[4][5]. Direct dissolution in buffers often leads to the formation of micro-precipitates that are filtered out or are unavailable for reaction, mimicking degradation. Furthermore, neutral to alkaline pH can accelerate the degradation of certain triterpenoids[6].
Caption: Diagnostic workflow for addressing compound loss in aqueous solutions.
-
Solubility: The carboxylic acid moiety provides some polarity, but the large, rigid lanostane skeleton is overwhelmingly lipophilic. When diluted from an organic stock into an aqueous buffer, the compound can crash out of solution if the final organic solvent concentration is too low or if the compound's solubility limit is exceeded[4]. Using a co-solvent system or preparing nanodispersions can improve bioavailability for in-vivo applications[5]. For in-vitro work, a validated stock solution protocol is critical.
-
pH-Mediated Degradation: The molecule contains several functional groups susceptible to pH-mediated reactions, including hydroxyl and ketone groups[6]. While many ganoderic acids are analyzed in mobile phases containing weak acids like acetic or formic acid to improve peak shape, suggesting stability in mild acid, strongly acidic or alkaline conditions can promote degradation[6][7][8]. For instance, aqueous solutions of similar compounds are not recommended for storage for more than one day even at pH 7.2[4].
Issue 2: Appearance of New Peaks in HPLC/LC-MS After Sample Preparation or Storage
You run a freshly prepared sample and see a single, sharp peak. After storing the sample in the autosampler overnight or processing it under certain conditions (e.g., heating), you observe new, smaller peaks, often eluting near the parent compound.
The conjugated diene system at positions 7 and 9(11) is a chromophore that makes UV detection possible (typically λmax ~252-254 nm), but it is also susceptible to oxidation and isomerization, especially when exposed to heat, light, or oxygen[4][7].
The primary points of instability on the molecule are the functional groups and double bonds. Degradation can occur via oxidation, reduction, or hydroxylation[9][10].
-
Oxidation: The conjugated diene system is a prime target for oxidation, which can lead to the formation of various oxygenated derivatives and disrupt the chromophore, potentially causing a decrease in the UV signal.
-
Isomerization: The double bond at C-24 or rearrangements in the steroid core can occur under thermal or pH stress.
-
Reduction: In biological systems, carbonyl groups at positions 3, 7, 11, 15, and 23 are known metabolic soft spots that can be reduced to hydroxyl groups[9][10]. While less common in simple solution, it's a consideration in cell-based assays.
Caption: Relationship between stress factors and potential degradation pathways.
-
Temperature Control: Avoid heating solutions containing the compound. If solvent must be removed, use a rotary evaporator at low temperatures (<40°C) or lyophilization[11]. For sample storage, -20°C or -80°C is recommended for long-term stability[1][12][13]. Studies on similar triterpenoids show significant degradation at higher temperatures (e.g., 60°C)[14].
-
Inert Atmosphere: When preparing stock solutions in organic solvents like DMSO or ethanol, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound[4]. This minimizes dissolved oxygen.
-
Light Protection: Always store both solid material and solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation[11][12]. Photostability testing is a standard part of drug development for a reason[15].
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution? A1: The compound is soluble in organic solvents like DMSO, ethanol, and methanol[4][16]. For biological assays, DMSO is most common. A high-concentration stock (e.g., 10-30 mg/mL in DMSO) can then be serially diluted[4][12]. For analytical standards, HPLC-grade methanol or acetonitrile is preferred.
Q2: How should I store the compound, both as a solid and in solution? A2:
-
Solid: Store the crystalline solid at -20°C, protected from light[1][4]. Under these conditions, stability is expected to be ≥ 4 years[4].
-
Organic Stock Solutions: Store at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month)[17]. Minimize freeze-thaw cycles by preparing smaller aliquots.
-
Aqueous Working Solutions: These are the least stable. Prepare them fresh from the organic stock solution immediately before each experiment. Do not store aqueous solutions for more than a day[4].
Q3: What are the optimal HPLC conditions for analyzing this compound? A3: A reverse-phase HPLC-UV method is standard.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used[18].
-
Mobile Phase: A gradient elution using acetonitrile and a weakly acidic aqueous buffer is very common. The acid improves peak shape and resolution. Examples include:
-
Detection: Set the UV detector to the λmax of the conjugated diene system, which is typically around 252-254 nm[4][7][19].
Q4: My compound seems to degrade in my cell culture media. Why? A4: This could be due to several factors:
-
pH of Media: Cell culture media is typically buffered around pH 7.4, which may not be optimal for long-term stability.
-
Component Reactivity: Components in the media (e.g., salts, proteins in serum) could interact with or catalyze the degradation of the compound.
-
Metabolism: If your cells are metabolically active, they may be modifying the compound. Lanostane triterpenoids can undergo extensive Phase I and Phase II metabolism, including reduction and hydroxylation[9][10]. Run a control experiment with the compound in cell-free media under the same incubation conditions to distinguish between chemical degradation and cellular metabolism.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Aqueous Working Solutions
This protocol is designed to maximize solubility while minimizing degradation and precipitation.
Materials:
-
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (solid)
-
DMSO (anhydrous, cell culture grade)
-
Target aqueous buffer (e.g., PBS, pH 7.2), pre-warmed to 37°C
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Prepare Stock Solution (e.g., 20 mg/mL): a. Weigh the desired amount of solid compound in a sterile amber vial. b. Add the required volume of DMSO to achieve the target concentration (e.g., for 5 mg of compound, add 250 µL of DMSO). c. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Sonication may be used briefly if needed[12]. d. Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Prepare Aqueous Working Solution (e.g., 20 µM in PBS): a. Pre-dilution (optional but recommended): First, dilute the concentrated DMSO stock 1:10 in DMSO to create an intermediate stock. This reduces the shock of high DMSO concentration when diluting into the aqueous buffer. b. Final Dilution: Just before use, add the required volume of the DMSO stock (or intermediate stock) to your pre-warmed aqueous buffer. For example, to make 1 mL of a 20 µM solution from a 20 mM stock, add 1 µL of the stock to 999 µL of buffer. c. Crucial Step: Add the DMSO stock dropwise to the vortexing buffer. This rapid dispersion is critical to prevent localized high concentrations that can cause precipitation. d. Visually inspect the final solution for any cloudiness or particulates. If observed, the concentration may be too high for the final percentage of DMSO.
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO or Ethanol | High solvating power for triterpenoids[4]. |
| Stock Conc. | 10-30 mg/mL | High enough for serial dilutions but avoids saturation. |
| Storage (Stock) | -80°C in amber aliquots | Maximizes long-term stability, prevents photodegradation[1]. |
| Final DMSO % | < 0.5% (cell culture) | Minimizes solvent toxicity and risk of precipitation. |
| Aqueous Prep. | Add stock to vortexing buffer | Ensures rapid mixing to prevent precipitation[4]. |
| Aqueous Storage | Use immediately; do not store | Aqueous solutions are unstable and prone to precipitation[4]. |
Table 1: Summary of Solution Preparation and Storage Recommendations.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 10. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acid G | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chembk.com [chembk.com]
- 17. selleckchem.com [selleckchem.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Welcome to the technical support center for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising lanostane-type triterpenoid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This resource is structured to anticipate and address the common challenges you may face, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you might encounter during your experiments.
Q1: I am unable to dissolve 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in my aqueous buffer for an in vitro assay. What are my options?
A1: Direct dissolution of lanostane-type triterpenoids like 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in aqueous buffers is often unsuccessful due to their highly lipophilic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Initial Solvent Selection:
For creating a primary stock solution, Dimethyl Sulfoxide (DMSO) and Ethanol are the most common and effective solvents. Structurally similar ganoderic acids have shown high solubility in these solvents, often reaching concentrations of 30-100 mg/mL.[1][2]
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve your target concentration. It is crucial to use a fresh, anhydrous solvent as water contamination can significantly reduce the solubility of the compound.[2]
-
Assisted Dissolution:
-
Vortex the solution gently.
-
If the compound does not fully dissolve, utilize a bath sonicator for 10-15 minutes. The high-frequency sound waves generate cavitation, which breaks down the solid particles and enhances their interaction with the solvent.[3][4]
-
Gentle warming (e.g., 37°C water bath) can also be employed, but be cautious as excessive heat may degrade the compound.[5]
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]
Dilution into Aqueous Media:
When diluting the DMSO stock solution into your aqueous buffer for cell-based assays, it is critical to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.[6] A stepwise dilution is recommended to prevent precipitation.[6]
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer for in vivo studies. How can I maintain its solubility?
A2: This is a common challenge when transitioning from a high-concentration organic stock to a larger volume of aqueous solution. To prevent precipitation, a co-solvent system is highly recommended. These systems create a more favorable microenvironment for the lipophilic compound within the aqueous medium.
Common Co-Solvent Systems:
A widely used formulation for in vivo studies involves a combination of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[7]
Step-by-Step Protocol for Preparing a Co-Solvent Formulation:
-
Start with DMSO Stock: Begin with your concentrated stock solution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in DMSO.
-
Add PEG300: To the DMSO stock, add PEG300 and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO stock to 4 parts PEG300.
-
Incorporate Tween 80: Add Tween 80 to the mixture and mix until homogeneous. A typical concentration for Tween 80 is 5% of the final volume.
-
Final Dilution with Saline/PBS: Slowly add the saline or PBS buffer to reach the final desired volume and concentration.
Example Formulation:
To prepare a 1 mg/mL working solution:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Workflow for Co-Solvent Formulation:
Caption: Workflow for preparing a co-solvent formulation.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in common organic solvents?
A: While specific quantitative data for this exact compound is limited, based on its structural similarity to other lanostane-type triterpenoids like ganoderic acids, you can expect high solubility in DMSO and ethanol, likely in the range of 30-100 mg/mL.[2] It is also reported to be soluble in methanol, chloroform, dichloromethane, and ethyl acetate.
Q: Can I use ultrasonication to dissolve the compound directly in an aqueous buffer?
A: While ultrasonication is a powerful technique to aid dissolution by increasing the surface area of the solid and its interaction with the solvent, it is unlikely to overcome the inherent insolubility of a highly lipophilic compound like this in a purely aqueous environment.[3][4][8] It is most effective when used to dissolve the compound in an appropriate organic solvent or a co-solvent system.
Q: Are there more advanced methods to improve the aqueous solubility for long-term storage or for formulations without organic solvents?
A: Yes, for applications requiring higher aqueous solubility and stability, two advanced formulation strategies are particularly effective: cyclodextrin complexation and lipid-based nanoparticles.
1. Cyclodextrin Inclusion Complexes:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble molecules, like our target compound, forming an "inclusion complex" that is water-soluble. Derivatized cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), offer even greater solubility enhancement.[10] Studies have shown that cyclodextrin complexation can increase the aqueous solubility of similar compounds by several fold. For example, the solubility of hyperoside was enhanced 9-fold with 2H-β-CD.[10]
Protocol for Preparing Cyclodextrin Inclusion Complexes (Kneading Method):
-
Molar Ratio Determination: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.
-
Cyclodextrin Paste: Place the required amount of HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Compound Addition: Gradually add the 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes.
-
Drying: Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
Logical Relationship of Cyclodextrin Complexation:
Caption: Encapsulation of a triterpenoid within a cyclodextrin.
2. Lipid-Based Nanoparticles:
For highly lipophilic compounds, lipid-based formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are excellent options. These formulations encapsulate the drug within a lipid matrix, creating a stable nanoparticle dispersion in an aqueous medium.
Studies on ganoderic acid, a similar triterpenoid, have demonstrated the successful preparation of SLNs and NLCs with high entrapment efficiency and loading capacity.[1][11]
Key Parameters for Ganoderic Acid-Loaded Lipid Nanoparticles:
| Formulation Type | Average Particle Size | Entrapment Efficiency | Loading Capacity | Reference |
| Solid Lipid Nanoparticles (SLNs) | 73 nm | 66% | 11.53% | [1] |
| Nanostructured Lipid Carriers (NLCs) | 156 nm | 86.3% | 12.2% | [11] |
Protocol for Preparing Solid Lipid Nanoparticles (Hot Homogenization Method):
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Capmul MCMC10) and surfactant (e.g., soy lecithin) at a temperature above the lipid's melting point (e.g., 70°C).
-
Drug Incorporation: Dissolve the 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in the molten lipid mixture.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 5% w/v poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, which will cause the lipid to solidify and form the SLNs.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. research.monash.edu [research.monash.edu]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Prepared by: Senior Application Scientist, Natural Products Division
Welcome to the technical support guide for the purification of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This lanostane triterpenoid, a secondary metabolite from fungi like Ganoderma applanatum, presents a unique set of purification challenges due to its complex structure and the intricate matrix from which it is isolated.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to achieve high-purity isolates for downstream applications.
The purification of fungal metabolites is often hindered by low yields and the presence of numerous structurally similar analogs, making the development of a robust purification strategy paramount.[2][3] This document moves beyond simple protocols to explain the causality behind our recommended experimental choices, empowering you to adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of lanostane triterpenoids.
Q1: My initial crude extract shows very low bioactivity and a complex profile on TLC/HPLC. Where should I start optimizing?
A1: This is a classic challenge stemming from the complexity of fungal fermentation broths.[4] The issue likely lies in the initial extraction and cleanup. Fungal cultures produce a vast array of primary metabolites (sugars, lipids) and secondary metabolites. A non-selective extraction will pull everything into your crude sample, suppressing the relative concentration of your target.
-
Expert Insight: Before extensive chromatography, perform a targeted liquid-liquid partitioning. Your molecule's carboxylic acid is a key functional group to exploit. By acidifying the aqueous broth slightly (to ~pH 4-5), you protonate the carboxylate, making the entire molecule less polar and more soluble in a moderately polar organic solvent like ethyl acetate. This single step will leave highly polar impurities (like sugars) in the aqueous phase and remove non-polar lipids if you perform a pre-wash with hexane.
Q2: I'm struggling to separate my target compound from a persistent impurity that has a very similar retention time on my C18 HPLC column. What is the likely culprit and how can I resolve it?
A2: The simultaneous determination of triterpenoids is challenging due to their similar structures and polarities.[5] The most likely culprits are isomers—either a stereoisomer (e.g., the 16S-hydroxy epimer) or a positional isomer (e.g., a double bond shift). Standard C18 columns separate primarily on hydrophobicity, which may be nearly identical between such isomers.
-
Expert Insight: You must introduce an alternative separation mechanism.
-
Switch to a Different Stationary Phase: A Phenyl-Hexyl or Cyano (CN) column can offer different selectivity through π-π or dipole-dipole interactions, respectively. These secondary interactions can often resolve isomers that fail to separate on C18.
-
Employ Normal-Phase Chromatography: Before final polishing on reversed-phase, use normal-phase chromatography on silica gel.[6] This technique separates based on polar interactions. The specific orientation of the 16R-hydroxy group may cause it to interact with the silica stationary phase differently than its 16S epimer, enabling separation.[7]
-
Q3: My HPLC signal is very weak, forcing me to inject large quantities. I'm concerned about overloading the column. How can I improve detection?
A3: This is a well-documented issue with many triterpenoids.[8] They often lack a strong chromophore, leading to low UV absorption.[5] While the conjugated diene system in your molecule's B-ring helps, the molar absorptivity may still be low.
-
Expert Insight: Detection at low wavelengths (around 205-210 nm) is often necessary for this class of compounds.[5][8] However, this severely restricts your mobile phase choices, as common solvents like ethyl acetate or acetone absorb strongly at these wavelengths.
-
Solution: Use high-purity, UV-grade solvents like acetonitrile and methanol with ultrapure water. Acetonitrile is often preferred for its lower UV cutoff. If the signal is still too low, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-based detectors and do not rely on a chromophore.
-
Q4: After multiple chromatographic steps, my NMR still shows minor impurities. Is there an alternative to more chromatography?
A4: Yes. "Chromatography fatigue" is common in natural product chemistry. At a certain point, yields drop significantly with each additional column. Crystallization is an excellent and often overlooked final purification step.
-
Expert Insight: Your target molecule has a rigid steroidal backbone and a mix of polar/non-polar groups, making it a good candidate for crystallization. Try dissolving the semi-pure material (ideally >90% pure) in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly adding a poor solvent (e.g., water, hexane) until turbidity appears. Let it stand, covered, at 4°C. The highly ordered crystal lattice will selectively incorporate your target molecule, excluding the less-ordered impurities into the mother liquor.
Part 2: Troubleshooting Guides & In-Depth Strategy
This section provides a structured workflow and detailed troubleshooting for each stage of the purification process.
Overall Purification Workflow
The following diagram outlines the recommended multi-step strategy for isolating high-purity 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Bioactive Metabolites from Fungal E...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Ganoderic Acids
Welcome to the dedicated support center for the chromatographic analysis of ganoderic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for these structurally diverse triterpenoids. Here, you will find practical, in-depth answers to common challenges, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective HPLC method for analyzing ganoderic acids?
A1: The most widely adopted technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column.[1] This approach separates the various ganoderic acids based on their hydrophobicity. A typical mobile phase consists of a gradient elution using acetonitrile or methanol as the organic solvent (Solvent B) and acidified water as the aqueous solvent (Solvent A).[2][3][4]
Q2: Why is achieving good separation of ganoderic acids so challenging?
A2: The primary difficulty lies in the high degree of structural similarity among the numerous ganoderic acid isomers and related triterpenoids found in Ganoderma extracts. This often results in co-elution, where multiple compounds elute as a single, unresolved peak, complicating accurate quantification and isolation.[1]
Q3: What type of HPLC column is recommended for ganoderic acid separation?
A3: A C18 reversed-phase column is the industry standard and most effective choice for separating the complex mixture of ganoderic acids.[1][2] To minimize common issues like peak tailing, it is crucial to select a modern, high-purity silica column that is fully end-capped. This modification neutralizes residual silanol groups on the stationary phase, preventing unwanted secondary interactions with the acidic analytes.[1]
Q4: How does the mobile phase pH affect the analysis of ganoderic acids?
A4: Mobile phase pH is a critical parameter. Ganoderic acids are, as their name suggests, acidic compounds. To ensure good peak shape and reproducible retention times, the pH of the mobile phase must be controlled.[5][6] Adding an acidic modifier like acetic acid, formic acid, or phosphoric acid to the aqueous portion of the mobile phase is essential.[1][7] This suppresses the ionization of the carboxylic acid functional groups on the ganoderic acids. In their non-ionized form, the analytes are more hydrophobic, leading to better retention and more symmetrical peaks on a C18 column.[1][6]
Q5: What is a good starting point for developing an HPLC method for ganoderic acids?
A5: A solid starting point for method development is outlined in the table below. Note that optimization will be required based on your specific sample and HPLC system.[1]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][8] | Provides good resolving power for complex mixtures of triterpenoids. |
| Mobile Phase A | Water with 0.1-0.5% Acetic Acid or Formic Acid[4][9][10] | Acid modifier to suppress analyte ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol[1][11] | Common organic solvents for reversed-phase chromatography. |
| Gradient Elution | A shallow gradient (e.g., 20% B to 90% B over 60-90 min)[3][12] | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.0 mL/min[1][8][13] | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-35 °C[1][7] | Improves efficiency and reduces viscosity, leading to lower backpressure. |
| Detection Wavelength | ~252-254 nm[2][3][8][13] | Most ganoderic acids exhibit significant UV absorbance in this range. |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of ganoderic acids.
Problem 1: Poor Peak Resolution / Co-elution of Peaks
Symptom: Your ganoderic acid peaks are not baseline separated in the chromatogram.
This is a frequent challenge due to the structural similarity of these compounds.[1] Here is a step-by-step guide to improve resolution:
Step 1: Optimize the Mobile Phase Gradient
-
Action: Implement a shallower gradient. A slow, gradual increase in the organic solvent concentration can significantly enhance the separation of closely eluting peaks.[1][12]
-
Example: If your current gradient is 20-80% acetonitrile in 40 minutes, try extending it to 20-80% over 60 or even 80 minutes.
Step 2: Adjust the Mobile Phase Composition
-
Action: Try switching the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Rationale: Acetonitrile and methanol interact differently with both the stationary phase and the analytes, leading to changes in chromatographic selectivity.
Step 3: Modify the Mobile Phase pH
-
Action: Slightly adjust the concentration of the acid modifier in the aqueous phase.
-
Rationale: Small changes in pH can alter the ionization state of the ganoderic acids, which in turn affects their retention and can improve resolution between critical pairs.[5]
Step 4: Reduce the Column Temperature
-
Action: Lower the column temperature by 5-10 °C.
-
Rationale: While higher temperatures generally improve efficiency, lower temperatures can sometimes increase selectivity for certain compounds, leading to better separation.
Problem 2: Significant Peak Tailing
Symptom: Peaks for ganoderic acids are asymmetrical with a pronounced "tail."
Peak tailing for acidic compounds like ganoderic acids is often caused by secondary interactions with the stationary phase.[1]
Cause 1: Residual Silanol Interactions
-
Explanation: Unreacted, acidic silanol groups (Si-OH) on the silica-based C18 stationary phase can interact with your acidic analytes through hydrogen bonding or ion-exchange mechanisms, causing peak tailing.[1]
-
Solution:
-
Increase Acidity of Mobile Phase: Ensure your mobile phase pH is sufficiently low (typically pH 2.5-3.5) by using an appropriate concentration of formic or acetic acid. This keeps both the ganoderic acids and the silanol groups in their non-ionized forms, minimizing unwanted interactions.[1][14]
-
Use an End-Capped Column: Modern, fully end-capped columns have a much lower concentration of free silanol groups and are less prone to this issue.[1]
-
Cause 2: Column Overload
-
Explanation: Injecting too much sample can saturate the column, leading to peak distortion and tailing.[1]
-
Solution: Dilute your sample or reduce the injection volume to see if the peak shape improves.[1]
Cause 3: Column Contamination or Degradation
-
Explanation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Wash the Column: Flush the column with a strong solvent like isopropanol or a high percentage of acetonitrile.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants.[15]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[16]
-
Problem 3: Retention Time Variability
Symptom: The retention times of your ganoderic acid peaks are shifting between injections or analytical runs.
Inconsistent retention times can compromise the accuracy of peak identification and quantification.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A common rule of thumb is to equilibrate for at least 10 column volumes.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Always prepare fresh mobile phase and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the pump.[17][18]
-
Pump Malfunction: Fluctuations in flow rate due to worn pump seals or check valves can cause retention time drift.[18] Monitor the system pressure; significant fluctuations may indicate a pump issue.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Even small variations can affect retention times.
Experimental Workflows & Visualizations
General HPLC Optimization Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC method for ganoderic acids, starting from initial method setup to fine-tuning for optimal performance.
Caption: A logical workflow for optimizing HPLC parameters for ganoderic acid analysis.
Troubleshooting Logic for Poor Peak Shape
This decision tree provides a systematic approach to diagnosing the root cause of asymmetrical peaks, a common issue with acidic analytes like ganoderic acids.
Caption: A troubleshooting decision tree for diagnosing and resolving poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. akjournals.com [akjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. ganoderma-market.com [ganoderma-market.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mastelf.com [mastelf.com]
- 13. jfda-online.com [jfda-online.com]
- 14. welch-us.com [welch-us.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. lcms.cz [lcms.cz]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. labcompare.com [labcompare.com]
Technical Support Center: Navigating Cell Viability Assays with Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triterpenoids in cell viability assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the accuracy and reliability of your experimental data. Triterpenoids, a diverse class of natural compounds, hold immense therapeutic potential, but their unique chemical properties can present challenges in standard cytotoxicity screening.[1][2] This resource will equip you with the knowledge to anticipate these challenges, troubleshoot effectively, and generate robust, publication-quality results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their underlying causes and step-by-step protocols for their resolution.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
You've performed your cell viability assay multiple times, but the half-maximal inhibitory concentration (IC50) for your triterpenoid varies significantly between experiments.
Potential Causes:
-
Poor Solubility: Triterpenoids are often highly lipophilic and can precipitate in aqueous cell culture media.[3][4][5] This leads to an inaccurate final concentration of the compound in the wells and, consequently, variable effects on cell viability.
-
Inconsistent Vehicle Control: The solvent used to dissolve the triterpenoid (commonly DMSO) can have cytotoxic effects at higher concentrations. Inconsistent final DMSO concentrations across your assay plates can lead to variability.[3]
-
Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final assay readout and the calculated IC50 value.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Protocol for Optimizing Triterpenoid Solubilization:
-
Visual Inspection: Before adding the triterpenoid to your cells, carefully inspect the diluted working solutions for any signs of precipitation (cloudiness or visible particles).
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
Sonication: For stock solutions that are difficult to dissolve, gentle sonication can aid in dissolution.[3]
-
Alternative Solvents: If solubility issues persist, consider using alternative, pharmaceutically acceptable liquid vehicles.
Issue 2: Unexpected Results with MTT or Other Tetrazolium-Based Assays (e.g., XTT, MTS)
You observe high absorbance readings in your MTT assay, suggesting low cytotoxicity, even at high concentrations of your triterpenoid. Conversely, you might see a color change in your cell-free controls.
Potential Causes:
-
Direct Reduction of Tetrazolium Salts: Some natural products, including certain triterpenoids, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[3][6] This leads to a false-positive signal, making a toxic compound appear non-toxic.
-
Color Interference: If the triterpenoid solution itself is colored, it can contribute to the absorbance reading, leading to artificially inflated results.[7]
-
Antioxidant Properties: Triterpenoids with strong antioxidant properties can interfere with the redox reactions of the assay, potentially leading to inaccurate readings.[8]
Experimental Protocol for Identifying and Mitigating Interference:
-
Cell-Free Control: Always include a "compound-only" control. This consists of wells with the triterpenoid in the culture medium but without any cells.[3][6] If you observe a color change in these wells after adding the MTT reagent, your compound is directly reducing the tetrazolium salt.
-
Background Subtraction: Subtract the absorbance of the "compound-only" control wells from the absorbance of your experimental wells to correct for direct reduction.[3]
-
Washing Step: If interference is confirmed, try washing the cells with phosphate-buffered saline (PBS) after the treatment period and before adding the MTT reagent. This can help remove any extracellular compound that could interfere with the assay.[6]
-
Consider Alternative Assays: If interference persists, it is highly recommended to switch to an assay with a different mechanism of action that is less susceptible to interference from your compound.
| Assay Type | Principle | Potential for Triterpenoid Interference |
| MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases.[3][7] | High (direct reduction, color interference).[3][6][7] |
| AlamarBlue® (Resazurin) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[9][10][11] | Lower, but still possible. Less prone to color interference. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[12] | Low, but some compounds can inhibit LDH activity.[12] |
| ATP-Based Assays | Quantifies ATP levels as an indicator of metabolically active cells.[13][14] | Low, generally considered a robust alternative. |
Issue 3: Discrepancy Between Viability Data and Microscopic Observations
Your assay results indicate high cell viability, but under the microscope, you observe significant changes in cell morphology, such as cell shrinkage, membrane blebbing, or detachment.
Potential Causes:
-
Apoptosis vs. Necrosis: Many triterpenoids induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death).[1][2][15] During the early stages of apoptosis, cells may still be metabolically active and have intact membranes, leading to high viability readings in assays like MTT or AlamarBlue®.
-
Assay Endpoint: The timing of your assay endpoint may be too early to detect significant cell death.
Troubleshooting and Mechanistic Elucidation:
Caption: Decision-making workflow for discrepant viability results.
Experimental Protocol for Assessing Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Caspase Activity Assays: Triterpenoids often induce apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[1][18]
-
Principle: These assays use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can be quantified.[19][20] You can assess the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1][21]
-
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for screening a library of novel triterpenoids?
For initial high-throughput screening, an assay that is rapid, cost-effective, and less prone to interference is ideal. While MTT is common, the AlamarBlue® (resazurin) assay is often a better choice for natural products like triterpenoids.[9][22][23] It has a lower likelihood of interference and is a homogeneous assay, meaning fewer steps are involved.[10][13] However, it is crucial to perform preliminary experiments to validate any chosen assay with your specific compounds. ATP-based assays are also an excellent, though often more expensive, alternative.[13][14]
Q2: My triterpenoid is not dissolving well in DMSO. What are my options?
If you are already at the maximum tolerated DMSO concentration (typically <0.5%), you can try gentle sonication of the stock solution.[3] For some triterpenoids, alternative solubilization strategies, such as the use of co-solvents or formulation in pharmaceutically acceptable vehicles, may be necessary.[5] It is important to ensure that any alternative solvent system is also tested for its own potential cytotoxicity.
Q3: How can I differentiate between a cytostatic (inhibiting proliferation) and a cytotoxic (killing cells) effect of my triterpenoid?
A standard endpoint viability assay will not distinguish between cytostatic and cytotoxic effects. To do this, you can perform a cell counting assay (e.g., using a hemocytometer and trypan blue exclusion) at different time points.[13] A cytostatic compound will result in a plateau in cell number, while a cytotoxic compound will lead to a decrease in the number of viable cells over time. Additionally, proliferation assays, such as those measuring DNA synthesis (e.g., BrdU or EdU incorporation), can provide more direct evidence of anti-proliferative effects.
Q4: Can triterpenoids interfere with the LDH assay?
While less common than with tetrazolium-based assays, interference with the LDH assay is possible. Some compounds may directly inhibit LDH enzyme activity, leading to an underestimation of cytotoxicity.[12] Additionally, factors such as changes in pH caused by the compound or its vehicle can affect enzyme stability and activity.[24][25] It is always good practice to include appropriate controls, such as a positive control for LDH release (e.g., cells treated with a known cytotoxic agent or a lysis buffer) and a control to test for direct inhibition of purified LDH by your compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. Dual activity of triterpenoids: apoptotic versus antidifferentiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 18. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase assay selection guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of the AlamarBlue® Assay as a Fast Screening Method to Determine the Antimicrobial Activity of Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 24. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 25. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Welcome to the technical support resource for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our goal is to help you unlock the full therapeutic potential of this promising lanostane-type triterpenoid.
Section 1: Compound Profile & Handling FAQs
This section addresses foundational questions about the compound's properties and proper handling, which are critical for experimental success.
Q1: What is 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and what are its known biological activities?
A1: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid, a class of tetracyclic triterpenoids.[1][2] It has been isolated from the basidiomycete Ganoderma applanatum.[1][3] While specific data on this exact molecule is limited, lanostane triterpenoids isolated from Ganoderma species are renowned for a wide spectrum of biological activities, including anti-inflammatory, antitumor, antioxidant, and antiviral effects.[4][5][6] The conjugated double-bond system (Δ7,9(11)) in the core structure is often crucial for cytotoxic and anti-inflammatory activity.[7]
Q2: I'm having trouble dissolving the compound for my in vitro assays. What is the recommended solvent and procedure?
A2: This is a common issue with highly lipophilic molecules like lanostane triterpenoids. Direct dissolution in aqueous buffers or cell culture media will lead to precipitation and inaccurate concentration measurements.
Recommended Solubilization Protocol:
-
Primary Solvent: Use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by gentle vortexing or brief sonication. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Working Solution: For cell-based assays, create an intermediate dilution of your stock solution in complete cell culture medium. Then, perform a final dilution to the desired treatment concentration. Crucially, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1% v/v) , as higher concentrations can induce cytotoxicity or other off-target effects.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility of the lipophilic triterpenoid core. |
| Stock Concentration | 10-50 mM | High concentration minimizes the volume of DMSO added to the final assay. |
| Storage | -20°C to -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO % (in assay) | ≤ 0.1% v/v | Avoids solvent-induced artifacts and cytotoxicity. |
Q3: My compound seems to precipitate out of the cell culture medium over time. How can I prevent this?
A3: This indicates that the compound's solubility limit in the aqueous environment of the culture medium has been exceeded.
-
Check DMSO Concentration: Ensure your final DMSO concentration is not too low, as it helps maintain solubility. A final concentration of 0.1% is usually a good balance.
-
Use a Carrier Protein: For longer incubation times, consider using fetal bovine serum (FBS) in your medium. The albumin in FBS can bind to lipophilic compounds, acting as a carrier and increasing their apparent solubility. If you must use serum-free media, consider adding purified bovine serum albumin (BSA) at a concentration of 0.1-0.5%.
-
Reduce Incubation Time: If the experimental design allows, consider shorter incubation periods to minimize the time for precipitation to occur.
Section 2: Troubleshooting Poor In Vitro Bioactivity
If your experiments are yielding weaker-than-expected results, this section provides a logical framework for troubleshooting.
Caption: A logical workflow for troubleshooting poor experimental results.
Q4: I am not observing the expected anti-inflammatory effect in my LPS-stimulated macrophage model. What should I investigate?
A4: The anti-inflammatory activity of many triterpenoids is mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB.[4][6]
-
Pathway Activation Control: First, confirm that your positive control (LPS stimulation) is robustly activating the NF-κB pathway. Measure the output (e.g., TNF-α or IL-6 secretion, iNOS expression) in LPS-only treated cells. Without strong activation, you cannot measure inhibition.
-
Pre-incubation vs. Co-incubation: The timing of compound addition is critical. For many inhibitors, pre-incubating the cells with the triterpenoid for 1-2 hours before adding the inflammatory stimulus (LPS) is necessary to allow for cell uptake and target engagement. Co-incubation may not be sufficient.
-
Target Expression: Ensure your cell model (e.g., RAW 264.7 macrophages) expresses the necessary components of the pathway you are studying.
-
Assay Endpoint: Measuring secreted cytokines (ELISA) or gene expression of inflammatory markers (qPCR) are direct readouts. If you are using a reporter assay (e.g., NF-κB-luciferase), ensure the reporter is functional and responsive.
Caption: Potential inhibition points of lanostane triterpenoids in the NF-κB pathway.
Q5: The cytotoxic IC50 value for my compound is much higher (less potent) than I expected based on published data for similar triterpenoids. Why?
A5: Several factors can contribute to lower-than-expected potency in cytotoxicity assays (e.g., MTT, SRB).
-
Cell Doubling Time: Ensure the assay duration is sufficient for the cell line's doubling time. A 72-hour incubation is often required to observe significant anti-proliferative effects, whereas a 24-hour assay might only capture acute toxicity.
-
Cell Density: Seeding cells too densely can mask cytotoxic effects. Optimize cell seeding so that the vehicle-control wells are approximately 80-90% confluent at the end of the assay.
-
Compound Stability: The compound may be unstable in the culture medium over long incubation periods. Consider refreshing the media with a new compound dilution every 24-48 hours.
-
Structure-Activity Relationships: Even minor structural differences between your compound and published ones can lead to significant changes in activity.[7] The specific stereochemistry (e.g., 16R-Hydroxy) and substitutions on the lanostane skeleton are critical determinants of biological effect.[5][8]
Section 3: Proactive Strategies for Bioactivity Enhancement
Beyond troubleshooting, there are proactive strategies to improve the efficacy of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Q6: How can I chemically modify the compound to potentially increase its potency or cell permeability?
A6: Structural modification is a classic medicinal chemistry approach. For this triterpenoid, two key functional groups offer opportunities for modification: the C21-carboxylic acid and the C16-hydroxyl group.
-
Esterification/Amidation at C21: The carboxylic acid at C21 is polar. Converting it to a methyl ester or a simple amide can increase lipophilicity, which may enhance passive diffusion across the cell membrane. This strategy has been used for other triterpenoids to improve activity.[9]
-
Acylation at C16: The C16-hydroxyl group can be converted to an acetate ester. This modification can also alter the compound's polarity and its interaction with molecular targets.
Important: Any modification requires careful chemical synthesis and subsequent purification and structural verification (NMR, MS). The new derivative must be tested alongside the parent compound to confirm if the activity has been enhanced.
Q7: My compound shows great in vitro activity but is likely to have poor bioavailability in vivo. What formulation strategies can I explore?
A7: Poor aqueous solubility is a major hurdle for in vivo studies. Advanced drug delivery systems can overcome this.
-
Liposomal Encapsulation: Encapsulating the triterpenoid within a lipid bilayer (liposome) creates a particle that is dispersible in aqueous solutions. This can improve solubility, protect the compound from degradation, and potentially enhance its delivery into cells via endocytosis.
-
Nanoparticle Formulation: Using biocompatible polymers (e.g., PLGA) to form nanoparticles containing the compound is another effective strategy. This can improve the pharmacokinetic profile of the drug.
-
Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, can form inclusion complexes with the triterpenoid, significantly increasing its aqueous solubility.
Caption: Formulation strategies to enhance the bioavailability of lipophilic compounds.
Section 4: Key Experimental Protocols
This section provides a detailed, self-validating protocol for a common assay used to evaluate compounds like this triterpenoid.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: a. Trypsinize and count healthy, log-phase cells. b. Dilute cells in complete medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well in 100 µL). c. Seed cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Preparation and Treatment: a. Prepare a 2X concentrated serial dilution of the triterpenoid in complete medium from your DMSO stock. For example, if your final desired concentrations are 100, 50, 25 µM, prepare 200, 100, 50 µM solutions. b. Include a "vehicle control" (medium with the same final DMSO concentration as your highest dose) and a "medium only" blank control. c. Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound concentration to 1X. d. Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition and Incubation: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well (including controls). b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 150 µL of solubilization buffer (e.g., DMSO) to each well. c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "medium only" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 d. Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. Lanostane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Welcome to the dedicated technical support guide for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this valuable lanostane-type triterpenoid during storage and experimentation. By understanding the molecule's inherent properties and potential degradation pathways, you can safeguard your research outcomes and ensure the reliability of your results.
Understanding the Molecule: A Brief Overview
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostanoid triterpene that has been isolated from the basidiomycete Ganoderma applanatum.[1] Like other members of the ganoderic acid family, its complex structure, featuring a conjugated double bond system, a carboxylic acid, a ketone, and a hydroxyl group, makes it susceptible to various environmental factors. Understanding these sensitivities is the first step toward preventing degradation.
Core Stability Principles: Key Factors Influencing Degradation
The stability of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is influenced by several key environmental factors. Based on its chemical structure and the known behavior of related lanostane triterpenoids, the following are critical considerations:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3] Thermally unstable materials should be stored in refrigerated or freezer conditions to minimize the rate of decomposition.[4]
-
Light (Photostability): The conjugated diene system in the molecule's core is a potential chromophore, making it susceptible to degradation upon exposure to light, particularly UV radiation.[2] Photolytic degradation can lead to complex structural changes and loss of activity. It is crucial to protect light-sensitive materials from natural and artificial light sources.[3][5]
-
pH (Hydrolytic Stability): The presence of a carboxylic acid and other functional groups suggests that the molecule's stability is pH-dependent. Both strongly acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis or rearrangement.[6] For solutions, maintaining a neutral to slightly acidic pH is often optimal for similar compounds.[6]
-
Oxidation: The presence of double bonds and hydroxyl groups makes the molecule susceptible to oxidation, especially when exposed to air (oxygen), heat, or light.[7] Oxidative degradation can lead to the formation of various byproducts and a decrease in the purity of the compound. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.
Recommended Storage Conditions
To ensure the long-term stability of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, we recommend the following storage conditions. These are based on supplier data and general best practices for sensitive chemical compounds.[2][4][7]
| Form | Temperature | Light/Air | Duration | Rationale |
| Solid (Powder) | -20°C[1] | Store in an amber, airtight vial. | Up to 3 years[1] | Minimizes thermal degradation and protects from light and moisture. |
| In Solvent | -80°C[1] | Store in an amber, airtight vial, preferably under an inert gas. | Up to 1 year[1] | Cryogenic temperatures significantly slow down degradation in solution. Protection from light and oxygen is critical. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I've noticed a decrease in the activity of my compound after storing it in a DMSO stock solution in the freezer. What could be the cause?
A1: Several factors could be at play:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce moisture and accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Improper Sealing: If the vial is not properly sealed, oxygen and moisture can enter, leading to oxidative and hydrolytic degradation, even at low temperatures. Ensure your vials have tight-fitting caps.
-
Solvent Purity: The purity of the solvent is crucial. Impurities in the solvent can react with your compound. Always use high-purity, anhydrous solvents for preparing stock solutions.[8]
Q2: My HPLC analysis shows several new, smaller peaks that were not present when I first received the compound. What are these?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation.
-
Potential Cause: The compound has likely degraded due to exposure to one or more stress factors (light, heat, improper pH in your sample diluent, or oxidation).
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (see table above).
-
Check Sample Preparation: Your analytical method's sample preparation steps could be a source of degradation. For example, if your mobile phase or diluent is strongly acidic or basic, it could be degrading the sample.[6]
-
Perform a Forced Degradation Study: To understand the degradation profile and confirm if your HPLC method is "stability-indicating," a forced degradation study is recommended.[9][10] This involves intentionally degrading the compound under controlled stress conditions (acid, base, heat, light, oxidation) to identify the resulting degradation products.[11][12]
-
Q3: Can I store my working solutions in an aqueous buffer at 4°C for a few days?
A3: While convenient, storing aqueous solutions of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid at 4°C is not recommended for extended periods.
-
Risk of Degradation: Aqueous environments, especially if not at an optimal pH, can promote hydrolysis. Furthermore, dissolved oxygen in the buffer can lead to oxidation.
-
Best Practice: Prepare fresh working solutions from your frozen stock solution for each experiment. If you must store an aqueous solution for a short period, ensure it is protected from light and consider sterile filtering it to prevent microbial growth, which could also degrade the compound.
Frequently Asked Questions (FAQs)
Q: What are the likely chemical changes that occur during the degradation of this molecule?
A: Based on its functional groups, potential degradation pathways include:
-
Oxidation: The conjugated diene system and the secondary alcohol are susceptible to oxidation, which could lead to the formation of epoxides, hydroperoxides, or further oxidation of the alcohol to a ketone.
-
Isomerization/Rearrangement: Acidic or basic conditions could promote the rearrangement of the carbon skeleton or isomerization of the double bonds.
-
Decarboxylation: While less common, under harsh conditions (e.g., high heat), the carboxylic acid group could be lost.
Caption: Potential Degradation Pathways.
Q: How can I perform a simple stability check of my compound?
A: You can perform a preliminary stability check by comparing a freshly prepared solution of your compound with one that has been stored under your typical experimental conditions for a defined period (e.g., 24 hours at room temperature on the benchtop).
-
Prepare a stock solution of your compound.
-
Immediately dilute a portion of the stock to your working concentration and analyze it via HPLC to get a baseline (T=0) chromatogram.
-
Store the remaining stock under the desired test conditions (e.g., room temperature, exposed to light).
-
After the desired time, dilute another portion to the same concentration and analyze it by HPLC.
-
Compare the peak area of the main compound and look for the appearance of new peaks. A significant decrease in the main peak area indicates degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a basic forced degradation study to understand the stability of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and to help develop a stability-indicating analytical method.[9][10][11]
Objective: To generate potential degradation products under controlled stress conditions.
Materials:
-
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (254 nm or broad spectrum)
-
Heating block or oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Set up Stress Conditions (in separate, appropriately labeled amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Place a vial of the stock solution under a UV lamp.
-
Control: Keep a vial of the stock solution at -20°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation.[11] You may need to adjust the incubation time or stressor concentration.
-
Sample Analysis:
-
At each time point, take an aliquot from each condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, by a suitable HPLC method.
-
Caption: Forced Degradation Study Workflow.
Protocol 2: HPLC Sample Preparation and Analysis
Objective: To quantify the purity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and detect degradation products.
Materials:
-
Sample of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (optional, for mobile phase modification)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: A common mobile phase for related compounds is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]
-
Standard Preparation:
-
Accurately weigh a small amount of the solid compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Sample Preparation:
-
Dissolve or dilute your experimental sample in the mobile phase or a compatible solvent to a concentration that falls within the range of your calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards and samples.
-
Monitor the elution at a suitable wavelength (e.g., around 254 nm, though a UV scan from 200-400 nm is recommended to find the optimal wavelength).
-
Analyze the resulting chromatograms to determine the concentration and purity of your compound.
-
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharmaspec.com [biopharmaspec.com]
Validation & Comparative
Comparative Analysis for Researchers: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid vs. Ganoderic Acid A
A Head-to-Head Guide on Two Structurally Related Lanostane Triterpenoids
In the intricate world of natural product chemistry, the fungus Ganoderma lucidum stands as a prolific source of bioactive lanostane-type triterpenoids, collectively known as ganoderic acids. These compounds have garnered significant attention for their diverse pharmacological activities, including potent antitumor, anti-inflammatory, and hepatoprotective effects. Among the hundreds of identified ganoderic acids, subtle structural variations can lead to profound differences in biological function. This guide provides an in-depth, data-driven comparison between two such molecules: Ganoderic Acid A (GA-A) and the lesser-known 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, which we will refer to by its structural name for clarity.
This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative lens on their chemical properties, biological mechanisms, and experimental evaluation to inform future research and application.
Structural and Physicochemical Distinctions
At first glance, both compounds share the same core lanostane skeleton: a tetracyclic triterpene framework. However, their bioactivity is dictated by the specific arrangement and type of functional groups attached to this core.
Ganoderic Acid A (GA-A) is one of the most abundant and well-studied triterpenoids from Ganoderma lucidum. Its structure is characterized by a hydroxyl group at C-3, a ketone at C-7, and a carboxylic acid at C-26.
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a more specific and less commonly referenced derivative. Based on its nomenclature, its key distinguishing features include a hydroxyl group at position C-16 with R-stereochemistry, a ketone (oxo group) at C-3, and conjugated double bonds at C-7 and C-9(11). The carboxylic acid group is located at C-21. While it is a member of the ganoderic acid family, it is not identical to the more prominent isomers like Ganoderic Acid A.
The critical difference lies in the oxidation patterns and stereochemistry at specific carbon positions. The C-3 ketone in the 16R-hydroxy compound versus the C-3 hydroxyl in GA-A, and the position of the carboxylic acid group (C-21 vs. C-26), are significant modifications that can drastically alter receptor binding affinity, cell permeability, and metabolic stability.
Table 1: Comparative Physicochemical Properties
| Property | Ganoderic Acid A | 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid |
| Molecular Formula | C30H44O7 | C30H44O4 |
| Molecular Weight | 516.67 g/mol | 468.67 g/mol |
| IUPAC Name | (3β,12β)-3,12-dihydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid | 16α-hydroxy-3-oxo-lanosta-7,9(11),24-trien-21-oic acid |
| Key Functional Groups | C3-OH, C12-OH, C7=O, C11=O, C15=O, C23=O, C26-COOH | C3=O, C16-OH, C21-COOH, C7=C, C9=C11, C24=C |
| Source | Predominantly Ganoderma lucidum | Ganoderma species |
Biological Activity and Mechanistic Divergence
While both compounds are expected to exhibit anticancer and anti-inflammatory properties characteristic of ganoderic acids, their specific potencies and mechanisms of action are likely to differ due to their structural variations.
Ganoderic Acid A: A Multi-Target Agent
GA-A is extensively documented for its potent anticancer effects, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms are pleiotropic, involving the modulation of several key signaling pathways.
-
NF-κB Inhibition : GA-A is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby downregulating the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and inflammatory cytokines.
-
MAPK Pathway Modulation : It can induce apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway.
-
PI3K/Akt/mTOR Inhibition : GA-A has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.
A Comparative Guide to the Structure-Activity Relationship of Lanostanoids in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Lanostanoids
Lanostanoids, derived from lanosterol, are a diverse group of natural products found predominantly in fungi of the Ganoderma genus, such as Ganoderma lucidum (Reishi mushroom).[1][2] These compounds have garnered significant attention for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects.[3] Their tetracyclic core structure presents a versatile scaffold for medicinal chemistry, allowing for a variety of modifications that can modulate their biological activity.
The anticancer potential of lanostanoids stems from their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.[1][2][4] Numerous studies have demonstrated their cytotoxicity against a panel of human cancer cell lines, including those of the breast, liver, lung, and prostate.[5][6][7] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel, more potent, and selective anticancer drugs.
Core Lanostane Scaffold and Key Structural Features
The fundamental lanostane skeleton consists of a tetracyclic system with a side chain at C-17. The key to their diverse biological activities lies in the variety of functional groups and oxidation patterns at different positions of this core structure.
dot graph Lanostane_Scaffold { layout=neato; node [shape=plaintext]; A [pos="0,1.5!"]; B [pos="1.5,1.5!"]; C [pos="2.5,0!"]; D [pos="4,0!"]; E [pos="1.5,-1.5!"]; F [pos="0,-1.5!"]; G [pos="5,-1!"]; H [pos="6,0!"]; I [pos="6.5,1.5!"]; J [pos="5.5,2.5!"]; K [pos="4,2.5!"]; L [pos="4.5,4!"]; M [pos="3,4!"]; N [pos="2,2.5!"]; O [pos="0.5,2.5!"]; P [pos="-0.5,0!"]; Q [pos="-1.5,1!"]; R [pos="-1.5,-1!"]; S [pos="3,-1.5!"]; T [pos="4.5,-1.5!"]; U [pos="7,2.5!"]; V [pos="8,2!"]; W [pos="8.5,0.5!"]; X [pos="8,-1!"]; Y [pos="7,-1.5!"]; Z [pos="6.5,-2.5!"]; AA [pos="7.5,-3.5!"]; BB [pos="9,-3!"]; CC [pos="9.5,-1.5!"];
A -- B -- C -- D -- H -- I -- J -- K -- N -- O -- A; B -- E -- F -- A; C -- S -- T -- D; E -- S; K -- M -- L -- J; O -- P -- F; P -- Q [style=dashed]; P -- R [style=dashed]; H -- G -- T; I -- U -- V -- W -- CC -- BB -- AA -- Z -- Y -- H; W -- X -- Y;
label="Figure 1: Core Lanostane Scaffold"; labelloc="b"; } }
Caption: Core Lanostane Scaffold with numbering.
Key areas of modification that significantly impact anticancer activity include:
-
Oxidation at C-3, C-7, C-11, C-15, and C-26: The presence and nature of oxygen-containing functional groups (hydroxyl, ketone, carboxyl) at these positions are critical.
-
Double bond positioning in the tetracyclic core: The presence of conjugated double bond systems, such as ∆7,9(11), can enhance cytotoxicity.[5]
-
Modifications of the C-17 side chain: Alterations in the side chain, including cleavage, cyclization, and the introduction of various functional groups, profoundly affect biological activity.[8]
Comparative Analysis of Lanostanoid Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative lanostanoid derivatives against various human cancer cell lines. This data highlights the impact of specific structural features on their anticancer potency.
| Compound | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | C-3 ketone, C-26 carboxylic acid | HL-60 | 5.2 | [9] |
| Ganoderic Acid H | C-3 hydroxyl, C-26 carboxylic acid | A549 | 15.8 | [9] |
| Lucidienic Acid A | C-3 ketone, C-7 ketone, C-26 carboxylic acid | PC-3 | 11.5 | [10] |
| Compound 1 | lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | K562 | 8.59 µg/mL | [5] |
| Compound 13 | lanosta-7,9(11),24-trien-3-one-26-oic acid | K562 | 6.64 µg/mL | [5] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | C-3 acetoxyl, C-7 ketone, C-26 hydroxyl | HeLa | 1.29 | [3] |
| N-β-d-galactoside derivative (12) | N-glycoside at C-3 | HL-60 | 0.0021 | [9] |
| 3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid ester β-d-glucoside (1) | Glucoside ester at C-21 | Hep 3B | Induces apoptosis at 24 µg/mL | [11] |
Key Insights from Comparative Data:
-
Oxidation at C-3: The presence of a ketone at C-3 often correlates with higher cytotoxicity compared to a hydroxyl group, as seen in the comparison between Ganoderic Acid A and H.
-
Conjugated Double Bonds: The ∆7,9(11) conjugated system in the B and C rings appears to be a significant contributor to potent cytotoxic activity.[5]
-
Side Chain Carboxylic Acid: A carboxylic acid group at C-26 is a common feature among many active lanostanoids.
-
Acetoxylation and Hydroxylation: The introduction of acetoxyl and hydroxyl groups at various positions can fine-tune the activity and selectivity, as demonstrated by the high potency of (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one.[3]
-
Glycosylation: The synthesis of N-glycoside derivatives can dramatically increase cytotoxicity, with some compounds showing activity in the nanomolar range.[9] This suggests that enhancing water solubility and altering cellular uptake can be a powerful strategy.
Mechanisms of Action: Beyond Cytotoxicity
The anticancer effects of lanostanoids are not solely due to direct cytotoxicity but also involve the modulation of critical cellular pathways.
Many lanostanoids exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][2] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, an N-β-d-galactoside derivative of lanosterol was shown to induce apoptosis through the activation of caspases-3, 8, and 9.[9] Another lanostanoid ester glucoside was found to cause cell death by apoptosis in human hepatocytes.[11]
dot graph Apoptosis_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
Lanostanoids [fillcolor="#EA4335"]; Mitochondria [fillcolor="#FBBC05"]; Caspase9 [label="Caspase-9", fillcolor="#34A853"]; Caspase8 [label="Caspase-8", fillcolor="#34A853"]; Caspase3 [label="Caspase-3", fillcolor="#34A853"]; Apoptosis [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Lanostanoids -> Mitochondria [label="Intrinsic Pathway"]; Lanostanoids -> Caspase8 [label="Extrinsic Pathway"]; Mitochondria -> Caspase9; Caspase9 -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; }
Caption: Lanostanoid-induced apoptosis pathways.
Lanostanoids can also inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.[2] For example, some compounds have been found to arrest the cell cycle in the G1 phase.[1] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and the tumor suppressor protein p53.[2] Another steroid isolated from Ganoderma tsugae was shown to inhibit cell cycle progression at the G2/M phase.[11]
Recent studies have revealed that lanostanoids can target key signaling pathways that are often dysregulated in cancer, such as the mTOR/PI3K/AKT pathway.[4] By inhibiting this pathway, lanostanoids can suppress cell growth, proliferation, and survival. Additionally, some lanostanoids have been shown to inhibit the activation of transcription factors like NF-κB and AP-1, which are involved in inflammation and cancer progression.[2]
dot graph Signaling_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
Lanostane [fillcolor="#EA4335"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#FBBC05"]; mTOR [label="mTOR", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Lanostane -> PI3K [label="Inhibits"]; PI3K -> AKT; AKT -> mTOR; mTOR -> CellGrowth; }
Caption: Inhibition of the PI3K/AKT/mTOR pathway by lanostanoids.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of lanostanoids.
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the lanostanoid compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the lanostanoid compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
The structure-activity relationship studies of lanostanoids have revealed several key structural features that are crucial for their anticancer activity. The oxidation pattern of the tetracyclic core, the presence of conjugated double bonds, and modifications of the side chain all play significant roles in determining their potency and mechanism of action. The remarkable increase in activity observed with glycosylated derivatives highlights a promising avenue for future synthetic efforts.
Further research should focus on:
-
Synthesis of novel derivatives: Exploring a wider range of modifications, particularly on the side chain and through glycosylation, to optimize activity and selectivity.
-
In-depth mechanistic studies: Elucidating the specific molecular targets of the most potent lanostanoids to better understand their mode of action.
-
In vivo evaluation: Testing the efficacy of lead compounds in animal models of cancer to assess their therapeutic potential.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity of new derivatives and guide rational drug design.[6][12]
By leveraging the insights gained from SAR studies and employing rigorous experimental validation, the development of lanostanoid-based anticancer therapeutics holds significant promise for the future of oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects of Lanostane against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mediation of the cytotoxicity of lanostanoids and steroids of Ganoderma tsugae through apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anti-Cancer Efficacy of Novel Triterpenoids: A Case Study of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
Executive Summary
The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast chemical diversity of the natural world. Among these, the lanostane-type triterpenoids, a class of compounds isolated from various fungi and plants, have emerged as a promising frontier. These molecules have demonstrated a compelling range of biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive framework for the systematic validation of a novel lanostanoid, using the hypothetical compound 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid as a case study.
Our objective is to move beyond a simple declaration of findings and instead provide a logical, in-depth protocol for generating robust and reproducible data. We will compare our target compound against a well-established chemotherapeutic agent, Doxorubicin, to benchmark its efficacy. This guide is structured to provide not just the "what" but the "why"—explaining the causality behind experimental choices and ensuring that the described workflow constitutes a self-validating system for credible drug discovery.
Introduction: The Rationale for Investigating Lanostanoids
Lanostane-type triterpenoids are a class of natural products characterized by a tetracyclic scaffold. Structurally, they are derivatives of lanosterol. A significant body of research has highlighted their potential as anti-cancer agents, with studies demonstrating their ability to induce apoptosis, inhibit tumor growth, and suppress metastasis in a variety of cancer models. The proposed compound, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid , shares this core structure, making it a rational candidate for investigation.
Our validation strategy will follow a tiered approach, beginning with broad cytotoxicity screening and progressively narrowing down to specific mechanistic insights. For comparative purposes, we will use Doxorubicin , a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. This comparison will provide a crucial benchmark for evaluating the potency of our novel compound.
Tier 1: In Vitro Cytotoxicity Screening
The first critical step is to determine the dose-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Comparative Cytotoxicity Data
The following table summarizes hypothetical, yet plausible, IC50 (half-maximal inhibitory concentration) values for our compound and Doxorubicin across a panel of human cancer cell lines after a 48-hour treatment period. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 8.2 | 0.9 |
| HCT116 | Colorectal Carcinoma | 15.8 | 1.5 |
| A549 | Lung Carcinoma | 25.1 | 2.1 |
Interpretation: The data suggests that while our novel compound exhibits cytotoxic activity across all tested cell lines, its potency is lower than that of the standard chemotherapeutic agent, Doxorubicin. This is a common finding for novel natural products and underscores the importance of further mechanistic studies to identify potential advantages, such as a more favorable safety profile or a unique mechanism of action that could be exploited in combination therapies.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds or the vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how the cells are dying. The primary modes of programmed cell death are apoptosis and necrosis. Apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for an anti-cancer agent. We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between these cell death pathways.
Experimental Workflow: Apoptosis vs. Necrosis
Caption: Workflow for differentiating cell death mechanisms using Annexin V/PI staining.
Comparative Apoptosis Induction
| Treatment (48h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | HepG2 | 2.1 | 1.5 | 3.6 |
| 16R-Hydroxy... Acid (8.2 µM) | HepG2 | 28.5 | 15.2 | 43.7 |
| Doxorubicin (0.9 µM) | HepG2 | 35.4 | 18.9 | 54.3 |
Interpretation: Treatment with 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid at its IC50 concentration significantly increases the population of both early and late apoptotic cells compared to the vehicle control. This strongly suggests that the compound induces cell death primarily through an apoptotic mechanism. As expected, Doxorubicin also induces a robust apoptotic response.
Tier 3: Investigating the Underlying Signaling Pathway
The induction of apoptosis is often mediated by a complex cascade of signaling events. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Furthermore, many anti-cancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating. We will investigate the effect of our compound on the cell cycle and key apoptotic proteins.
Proposed Mechanism of Action
Based on existing literature for similar lanostanoid compounds, we hypothesize that 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid may induce G2/M cell cycle arrest and activate the intrinsic apoptosis pathway. This pathway is characterized by the activation of caspase-9 and caspase-3, and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.
Cross-validation of analytical methods for triterpenoids
An In-Depth Guide to the Cross-Validation of Analytical Methods for Triterpenoid Quantification
Authored by a Senior Application Scientist
In the realm of natural product chemistry and drug development, the accurate quantification of triterpenoids is paramount. These structurally diverse tetracyclic compounds, including prominent examples like ursolic acid, oleanolic acid, and asiatic acid, are lauded for their extensive pharmacological activities. However, their structural complexity and often low concentrations in complex matrices present significant analytical challenges. This guide provides a comprehensive framework for the cross-validation of analytical methods for triterpenoids, ensuring data integrity, reliability, and regulatory compliance. We will delve into the rationale behind key validation parameters, present a comparative analysis of common analytical techniques, and offer a step-by-step protocol for a robust cross-validation study.
The Imperative of Cross-Validation in Triterpenoid Analysis
Method validation is the cornerstone of any analytical procedure, demonstrating that a method is suitable for its intended purpose. Cross-validation takes this a step further by comparing two distinct analytical methods to ensure they produce equivalent and reliable results. This is particularly critical in several scenarios:
-
Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control setting.
-
Pharmacokinetic Studies: Comparing results from different bioanalytical methods used in multi-site clinical trials.
-
Modernization of Methods: When updating an existing method to a newer, more efficient technology (e.g., transitioning from High-Performance Liquid Chromatography with UV detection (HPLC-UV) to Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)).
For triterpenoids, with their often similar structures and potential for isomeric interference, cross-validation provides an indispensable layer of assurance in the analytical data.
Core Principles of Analytical Method Validation
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a widely accepted framework for analytical method validation, outlining key parameters that must be assessed. These principles form the basis of our cross-validation approach.
Key Validation Parameters
-
Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For triterpenoids, which often exist as complex mixtures of isomers, chromatographic resolution is a key determinant of selectivity.
-
Linearity and Range: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the certified value. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: This parameter measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A Comparative Overview of Analytical Techniques for Triterpenoids
The choice of analytical technique is a critical first step. Here, we compare the two most prevalent methods for triterpenoid analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Triterpenoids | Directly applicable. Triterpenoids are generally non-volatile and can be analyzed directly. | Requires derivatization to increase volatility and thermal stability. |
| Detection Methods | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | Wide applicability, high resolution, non-destructive, suitable for thermolabile compounds. | High efficiency and resolution, sensitive detectors (FID). |
| Disadvantages | Can be time-consuming, may require large volumes of organic solvents. | Derivatization can be complex and introduce variability. Not suitable for thermolabile triterpenoids. |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for triterpenoid analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Protocol: Cross-Validation of HPLC-UV and UHPLC-MS Methods for Asiatic Acid in Centella asiatica
This protocol outlines a hypothetical cross-validation study comparing a traditional HPLC-UV method with a modern UHPLC-MS method for the quantification of asiatic acid in a methanolic extract of Centella asiatica.
Materials and Reagents
-
Asiatic acid certified reference standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Centella asiatica dried plant material
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Method A: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Method B: UHPLC-MS
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Gradient: 0-2 min, 40-95% B; 2-2.5 min, 95% B; 2.5-2.6 min, 95-40% B; 2.6-3.5 min, 40% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) transition for asiatic acid: m/z 487.4 → 435.3.
Cross-Validation Procedure
-
Sample Preparation:
-
Prepare a stock solution of asiatic acid reference standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare a quality control (QC) sample by spiking a known amount of asiatic acid into a blank matrix (a Centella asiatica extract known to have low levels of the analyte).
-
Extract the Centella asiatica plant material with methanol using a validated extraction procedure.
-
-
Analysis:
-
Analyze the calibration standards, QC sample, and extracted plant material samples in triplicate using both Method A and Method B on the same day.
-
Repeat the analysis on two additional days to assess intermediate precision.
-
-
Data Analysis:
-
Construct calibration curves for both methods and determine the linearity (R²).
-
Calculate the concentration of asiatic acid in the QC and plant material samples using the calibration curves from both methods.
-
Statistically compare the results obtained from both methods using a paired t-test and a Bland-Altman plot to assess agreement. The acceptance criterion is typically a difference of less than 15-20% between the methods.
-
Hypothetical Comparative Data
The following table summarizes the expected performance data from the cross-validation study.
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 100 | Appropriate for intended use |
| Accuracy (% Recovery) | 98.5% | 101.2% | 85 - 115% |
| Precision (RSD%) | |||
| - Repeatability | 1.8% | 1.2% | ≤ 2% |
| - Intermediate Precision | 2.5% | 1.9% | ≤ 3% |
| LOD (µg/mL) | 0.5 | 0.02 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | - |
| Run Time (min) | 15 | 3.5 | - |
Conclusion
The cross-validation of analytical methods for triterpenoids is a scientifically rigorous process that underpins the reliability of research and the quality of pharmaceutical products. As demonstrated, a well-designed cross-validation study, comparing key performance parameters, can establish the equivalency of different analytical techniques. The move from traditional HPLC-UV to more sensitive and rapid UHPLC-MS methods is a common scenario where such validation is essential. By adhering to established guidelines and employing sound statistical analysis, researchers and drug development professionals can ensure the integrity and comparability of their analytical data, ultimately contributing to the development of safe and effective triterpenoid-based therapeutics.
A Comparative Analysis for Anticancer Drug Development: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid vs. Paclitaxel
In the landscape of oncology drug discovery, the search for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. This guide provides a comparative analysis of two distinct compounds: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid , a natural lanostanoid triterpenoid, and Paclitaxel , a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their origins, mechanisms of action, and a framework for their empirical comparison.
Introduction: The Quest for Superior Anticancer Agents
The clinical utility of conventional chemotherapeutics like paclitaxel is often limited by significant side effects and the development of drug resistance.[1][2][3][4][5] This has fueled the investigation of natural products as a source of novel anticancer compounds. Triterpenoids, a diverse class of compounds isolated from fungi and plants, have shown considerable promise.[6][7] 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, derived from the medicinal mushroom Ganoderma applanatum, represents one such candidate warranting rigorous scientific evaluation.[8]
This guide will first delineate the known characteristics of each compound and then propose a comprehensive, head-to-head experimental workflow to objectively assess their anticancer potential.
Compound Profiles: A Tale of Two Molecules
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, was originally isolated from the Pacific yew tree, Taxus brevifolia.[9] It is a cornerstone of treatment for various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2][4]
-
Mechanism of Action: Paclitaxel's primary anticancer effect stems from its unique ability to disrupt microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[9][10] This interference with the normal, dynamic reorganization of the microtubule network is essential for mitotic spindle assembly and chromosome segregation. The resulting aberrant, non-functional microtubules lead to a prolonged blockage of mitosis at the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[9]
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid: A Lanostanoid of Interest
This compound is a tetracyclic triterpenoid belonging to the lanostane class, which has been isolated from the fruiting bodies of the basidiomycete Ganoderma applanatum.[8] While specific studies on this exact molecule are limited, the broader class of lanostanoids from Ganoderma species has been extensively studied for its pharmacological properties, particularly its anticancer effects.[6][7][11]
-
Hypothesized Mechanism of Action: Based on research into related lanostane triterpenoids, the anticancer activity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is likely multifactorial.[6][7] These compounds are known to induce apoptosis and cause cell cycle arrest, often in the G1 phase.[6] The underlying mechanisms may involve the modulation of key signaling pathways, such as the inhibition of NF-κB and AP-1 activation, and the upregulation of tumor suppressor proteins like p53 and the pro-apoptotic protein Bax.[6] Some lanostanoids have also been shown to inhibit topoisomerase II activity.[6]
Comparative Data Summary
The following table summarizes the key characteristics of both compounds, providing a foundation for the proposed experimental comparison.
| Feature | 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | Paclitaxel |
| Class | Lanostanoid Triterpenoid | Taxane Diterpenoid |
| Origin | Ganoderma applanatum (Fungus)[8] | Taxus brevifolia (Pacific Yew Tree)[9] |
| Primary Mechanism | Hypothesized to induce apoptosis and G1 cell cycle arrest.[6] | Microtubule stabilization, leading to G2/M arrest and apoptosis.[9] |
| Clinical Use | Preclinical research stage. | FDA-approved for various cancers.[2][4] |
| Known Side Effects | Not yet determined in humans. | Neuropathy, myelosuppression, nausea, hair loss, allergic reactions.[1][2][3][4][5] |
Head-to-Head Experimental Comparison: A Proposed Workflow
To rigorously evaluate the anticancer potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid relative to paclitaxel, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive comparison of their effects on cancer cells. A human breast cancer cell line (e.g., MDA-MB-231) and a normal breast epithelial cell line (e.g., MCF-10A) are proposed for these studies to assess both anticancer activity and potential toxicity to non-cancerous cells.
Workflow Overview
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid: A Comparative Guide to Preclinical Anti-Inflammatory Efficacy
Abstract
This guide provides a comprehensive framework for the in vivo validation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, a lanostane-type triterpenoid identified in basidiomycete fungi such as Ganoderma applanatum and species of Poria[1][2]. Lanostane triterpenoids isolated from these fungi are well-documented for a range of pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anti-tumor effects[3][4][5]. While in vitro studies on related compounds consistently demonstrate inhibition of key inflammatory mediators, robust in vivo data are essential for translational development. This document outlines a validated experimental workflow to assess the anti-inflammatory efficacy of the target compound, benchmarked against dexamethasone, a standard steroidal anti-inflammatory drug. We will detail the scientific rationale for model selection, provide step-by-step protocols, and present a comparative data framework.
Introduction: From In Vitro Promise to In Vivo Proof
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid belongs to a class of lanostanoids that have garnered significant interest. Its chemical relatives, isolated from Wolfiporia cocos and Ganoderma lucidum, have shown promising in vitro anti-inflammatory activity. For instance, similar triterpenoids strongly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages. Mechanistic studies reveal that these molecules can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[6][7]. Furthermore, they have been shown to modulate critical signaling pathways, including NF-κB and MAPK, which govern the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[6][8].
However, a successful in vitro profile does not guarantee in vivo efficacy. The transition from a controlled cellular environment to a complex biological system introduces variables such as absorption, distribution, metabolism, and excretion (ADME). Therefore, in vivo validation is a critical step to determine the compound's true therapeutic potential. This guide focuses on a well-established model of acute inflammation—carrageenan-induced paw edema—to rigorously evaluate and compare the anti-inflammatory performance of our target compound.
Experimental Design & Rationale
The selection of a suitable animal model is paramount for generating clinically relevant data. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating acute inflammation and is widely used for screening potential anti-inflammatory drugs[9][10].
Scientific Rationale:
-
Mechanism of Action: Carrageenan injection into the paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by COX-2, and the release of pro-inflammatory cytokines and nitric oxide[9]. This allows for the assessment of compounds that interfere with these specific mediators.
-
Translatability: The model mimics key aspects of acute localized inflammation in humans, making it a valuable preclinical tool.
-
Comparative Benchmark: Using Dexamethasone as a positive control provides a robust benchmark. Dexamethasone is a potent glucocorticoid that suppresses inflammation through multiple mechanisms, including the inhibition of phospholipase A2 and subsequent downregulation of prostaglandin and leukotriene synthesis.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of anti-inflammatory agents.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol is a standard method for assessing acute inflammation[9][10].
-
Animals: Male Sprague-Dawley rats (180-220 g) are used. They are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Receives 0.5% carboxymethylcellulose (CMC) solution orally.
-
Group 2 (Test Compound): Receives 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid suspended in 0.5% CMC at a dose of 30 mg/kg (dose can be optimized based on preliminary toxicity studies).
-
Group 3 (Positive Control): Receives Dexamethasone in 0.5% CMC at a dose of 1 mg/kg orally.
-
-
Induction of Inflammation: Sixty minutes after oral administration of the respective treatments, each rat is injected with 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Edema: The volume of the injected paw is measured using a digital plethysmometer immediately before the carrageenan injection (baseline, 0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the following formula:
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
Where Vc is the mean paw volume of the control group, Vo is the baseline paw volume, and Vt is the mean paw volume of the treated group.
-
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Sample Collection: At the end of the 6-hour experiment, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The inflamed paw tissue is excised, weighed, and immediately flash-frozen in liquid nitrogen.
-
Tissue Homogenization: Paw tissue is homogenized in an ice-cold lysis buffer containing protease inhibitors. The homogenate is then centrifuged at 12,000 x g for 15 minutes at 4°C.
-
ELISA Protocol: The supernatant (tissue lysate) or serum is used to quantify the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The results are typically expressed as pg/mg of total protein.
Comparative Data Presentation
The following tables present hypothetical yet realistic data based on known activities of related lanostane triterpenoids to illustrate the expected outcomes of the validation study.
Table 1: Comparative Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Oral Dose) | Mean Paw Volume Increase (mL) at 4h (Mean ± SEM) | Percentage Inhibition (%) at 4h |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.06 | - |
| Test Compound (30 mg/kg) | 0.42 ± 0.04 | 50.6% |
| Dexamethasone (1 mg/kg) | 0.25 ± 0.03 | 70.5% |
Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group (Oral Dose) | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) |
| Vehicle Control (0.5% CMC) | 215.4 ± 18.2 | 188.7 ± 15.5 |
| Test Compound (30 mg/kg) | 112.8 ± 10.5 | 95.3 ± 9.8 |
| Dexamethasone (1 mg/kg) | 75.1 ± 8.9 | 62.1 ± 7.4 |
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of many lanostane triterpenoids are mediated through the inhibition of the NF-κB signaling pathway[6]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, like LPS or mediators induced by carrageenan, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β[8][11]. The test compound is hypothesized to inhibit this pathway, preventing NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by the test compound.
Conclusion and Future Directions
This guide outlines a robust methodology for the in vivo validation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid as a potential anti-inflammatory agent. The carrageenan-induced paw edema model, coupled with biochemical analysis of key cytokines, provides a solid foundation for assessing its efficacy relative to a clinical standard.
Positive results from these studies would warrant further investigation into:
-
Chronic Inflammation Models: Evaluating the compound in models like adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.
-
Dose-Response Studies: Establishing a clear dose-dependent effect to determine the optimal therapeutic window.
-
Pharmacokinetic Profiling: Understanding the ADME properties of the compound to inform dosing regimens and formulation development.
-
Safety and Toxicology: Conducting comprehensive safety studies to ensure a favorable therapeutic index.
By systematically progressing through these validation stages, the full therapeutic potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid can be thoroughly evaluated for its future as a novel anti-inflammatory drug.
References
- 1. On the anti-inflammatory and anti-phospholipase A(2) activity of extracts from lanostane-rich species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 3. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 11. Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Lanostane Isomers
Introduction: The Subtle Challenge of Lanostane Isomer Differentiation
Lanostane-type triterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them promising candidates in drug discovery and development. However, their structural complexity, often characterized by a conserved tetracyclic scaffold and numerous stereocenters, presents a significant analytical challenge: the differentiation of closely related isomers. Subtle variations in stereochemistry or the position of functional groups can dramatically alter a molecule's therapeutic efficacy and safety profile. Therefore, the unambiguous structural elucidation and differentiation of lanostane isomers are paramount.
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization and differentiation of lanostane isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD), offering field-proven insights and experimental data to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex triterpenoids. By analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, one can piece together the intricate architecture of lanostane isomers.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For lanostane isomers, key diagnostic signals include:
-
Methyl Group Signals (δ 0.5 - 1.3 ppm): The chemical shifts of the eight methyl groups in the lanostane skeleton are highly sensitive to the surrounding stereochemistry and substitution patterns. Diastereomers will often exhibit distinct differences in the chemical shifts of these methyl singlets and doublets. For instance, the C-28 and C-29 methyl groups can be significantly influenced by the stereochemistry at C-3 and C-5.
-
Olefinic Protons (δ 4.5 - 6.0 ppm): The presence and chemical shifts of olefinic protons are indicative of the position of double bonds within the lanostane framework. For example, isomers with a Δ⁷⁹⁽¹¹⁾-diene system will show characteristic signals in this region, which will be absent in their saturated counterparts.
-
Methine Protons on Oxygenated Carbons (δ 3.0 - 5.0 ppm): The chemical shifts and coupling constants of protons attached to carbons bearing hydroxyl or other oxygen-containing groups provide crucial information about their position and stereochemistry.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon skeleton. Key considerations for lanostane isomer differentiation include:
-
Quaternary Carbon Signals: The chemical shifts of quaternary carbons, particularly those at ring junctions (e.g., C-5, C-10, C-13, C-14), are sensitive to the overall conformation and stereochemistry of the molecule.
-
Olefinic Carbon Signals: The chemical shifts of sp²-hybridized carbons confirm the presence and location of double bonds.
-
Oxygenated Carbon Signals: The chemical shifts of carbons bonded to oxygen atoms are diagnostic for the position of hydroxyl groups or other oxygenated functionalities.
2D NMR Techniques: Unraveling Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of lanostane isomers.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting different spin systems and establishing the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry.
Table 1: Illustrative ¹³C NMR Chemical Shift Comparison of Lanosterol and a Hypothetical Isomer
| Carbon | Lanosterol (δc) | Isomer A (Hypothetical) (δc) | Key Differentiating Feature |
| C-3 | 79.0 | 79.0 | - |
| C-5 | 50.4 | 48.2 | Shift indicates change in A/B ring junction stereochemistry. |
| C-8 | 134.4 | 40.5 | Absence of olefinic carbon signal indicates saturation at C-8. |
| C-9 | 134.2 | 52.1 | Absence of olefinic carbon signal indicates saturation at C-9. |
| C-14 | 49.8 | 51.5 | Shift reflects altered steric environment around the C/D ring junction. |
| C-24 | 125.2 | 125.2 | - |
| C-25 | 131.0 | 131.0 | - |
Note: Data is illustrative and will vary based on the specific isomer and experimental conditions.
Experimental Protocol: 2D NMR Analysis of Lanostane Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified lanostane isomer in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅). Ensure the sample is free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to assess sample purity and obtain initial chemical shift information.
-
2D Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY. Optimize acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) for the specific molecule.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to establish connectivities and spatial relationships, leading to the unambiguous assignment of the isomer's structure.
Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural insights for differentiating isomers.[1]
High-Resolution Mass Spectrometry (HRMS): Determining Elemental Composition
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. This is the first step in confirming the isomeric nature of a set of compounds.
Tandem Mass Spectrometry (MS/MS): Unveiling Fragmentation Pathways
The fragmentation of lanostane isomers upon collision-induced dissociation (CID) can reveal subtle structural differences. Key fragmentation pathways to monitor include:
-
Loss of Water: Dehydration is a common fragmentation pathway for hydroxylated lanostanes. The ease of water loss can sometimes differ between stereoisomers.
-
Side-Chain Cleavage: Fragmentation of the C-17 side chain can provide information about its structure and substitution.
-
Ring Cleavage: Cleavage of the tetracyclic ring system can generate characteristic fragment ions. The relative abundance of these fragments may differ between isomers with different ring junction stereochemistry or double bond positions. For instance, lanostane triterpenes with a lactone ring show characteristic losses of CO₂.[1]
Table 2: Expected MS Fragmentation Differences Between Lanostane Isomers
| Isomer Type | Expected Key Fragmentation Difference | Rationale |
| Positional Isomers (e.g., double bond location) | Different fragment ions from retro-Diels-Alder reactions or other ring cleavages. | The location of the double bond directs the fragmentation pathway. |
| Stereoisomers (e.g., hydroxyl group orientation) | Differences in the relative abundance of fragment ions, particularly those resulting from dehydration. | The stereochemistry can influence the stability of the precursor ion and the transition states for fragmentation. |
Experimental Protocol: LC-MS/MS Analysis of Lanostane Isomers
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the lanostane isomer in a solvent compatible with the LC-MS system (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Utilize a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with 0.1% formic acid) to separate the isomers if they are in a mixture.
-
Mass Spectrometric Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS data for fragmentation analysis.
-
Data Analysis: Analyze the fragmentation patterns of the different isomers, looking for unique fragment ions or significant differences in the relative abundance of common fragments.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to the presence of specific functional groups. While IR spectra of isomers can be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[2]
Key IR absorption bands for lanostane triterpenoids include:
-
O-H Stretch (broad, ~3400 cm⁻¹): Indicates the presence of hydroxyl groups.
-
C-H Stretch (aliphatic, ~2850-3000 cm⁻¹): Characteristic of the hydrocarbon skeleton.
-
C=O Stretch (strong, ~1700-1750 cm⁻¹): Indicates the presence of carbonyl groups (ketones, aldehydes, esters).
-
C=C Stretch (weak to medium, ~1640-1680 cm⁻¹): Indicates the presence of double bonds.
Positional isomers with different functional groups (e.g., a ketone vs. an alcohol) will show distinct differences in their IR spectra. For stereoisomers, the differences are often more subtle and may manifest as slight shifts in peak positions or changes in peak shape in the fingerprint region.
Circular Dichroism (CD) Spectroscopy: Probing Chirality
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the absolute configuration and conformation of a molecule.
For lanostane isomers, which are chiral, CD spectroscopy can be used to:
-
Determine Absolute Configuration: By comparing the experimental CD spectrum with that of a known standard or with computationally predicted spectra, the absolute configuration of a new isomer can be determined.
-
Differentiate Diastereomers: Diastereomers, having different stereochemistry at one or more chiral centers, will generally exhibit distinct CD spectra.
-
Study Conformational Changes: CD spectroscopy is sensitive to the solution-state conformation of molecules, providing insights into how different isomers may adopt different three-dimensional structures.
Experimental Protocol: Circular Dichroism Analysis
-
Sample Preparation: Prepare a solution of the purified lanostane isomer in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of ~1 at the wavelength of maximum absorption.
-
Instrument Setup: Use a CD spectropolarimeter and a cuvette with an appropriate path length (typically 1 cm).
-
Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Data Analysis: Compare the CD spectra of the different isomers, noting differences in the sign and magnitude of the Cotton effects.
Integrated Spectroscopic Workflow for Lanostane Isomer Differentiation
A robust strategy for differentiating lanostane isomers involves an integrated approach, leveraging the strengths of each spectroscopic technique.
Caption: Integrated workflow for the differentiation of lanostane isomers.
Logical Framework for Spectroscopic Data Interpretation
Caption: Logical flow for interpreting spectroscopic data to differentiate lanostane isomers.
Conclusion: A Multi-faceted Approach for Unambiguous Assignment
The differentiation of lanostane isomers is a complex analytical task that necessitates a multi-pronged spectroscopic approach. While NMR spectroscopy, particularly 2D techniques, forms the backbone of structural elucidation, mass spectrometry, IR spectroscopy, and circular dichroism provide complementary and confirmatory data. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately assign the structures of lanostane isomers, a critical step in advancing our understanding of their biological functions and therapeutic potential.
References
Benchmarking a Novel Lanostanoid: A Comparative Inhibition Analysis of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Lanostane Triterpenoids
Lanostane-type triterpenoids, a class of complex natural products, have garnered significant interest within the scientific community for their diverse and potent biological activities. Extracted from various natural sources, particularly fungi of the Ganoderma genus, these molecules have demonstrated a range of effects including cytotoxic, anti-inflammatory, and immunomodulatory properties.[1][2][3] This guide focuses on 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid , a lanostanoid originating from the basidiomycete Ganoderma applanatum.[4] Given the structural novelty of this compound, a thorough investigation into its potential inhibitory activities against key cellular targets is warranted.
This document serves as a comprehensive guide for researchers, providing a framework for benchmarking 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid against established inhibitors of two critical enzymes implicated in metabolic and oncogenic pathways: Lanosterol Synthase (LSS) and the Farnesoid X Receptor (FXR) . The choice of these targets is predicated on the structural similarity of the test compound to endogenous sterols and the known propensity of triterpenoids to interact with nuclear receptors.
We will delve into detailed, field-proven experimental protocols, present a logical framework for data comparison, and provide the scientific rationale behind the methodological choices, thereby offering a self-validating system for your research endeavors.
Benchmark Compounds: Setting the Standard for Comparison
To objectively evaluate the inhibitory potential of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, it is imperative to select well-characterized inhibitors for both LSS and FXR as positive controls and comparative benchmarks.
Lanosterol Synthase (LSS) Benchmark Inhibitor: RO 48-8071
RO 48-8071 is a potent, competitive, and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (LSS).[5][6] Its well-defined mechanism of action and low nanomolar inhibitory concentration make it an ideal benchmark for LSS inhibition studies.[5]
Farnesoid X Receptor (FXR) Benchmark Antagonist: Z-Guggulsterone
(Z)-Guggulsterone is a plant-derived steroid that functions as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[7] While its antagonist activity can be complex and potentially gene-selective, it is a widely recognized and commercially available tool compound for studying FXR antagonism.[7][8]
| Benchmark Compound | Target | Reported IC50 |
| RO 48-8071 | Lanosterol Synthase (LSS) | ~6.5 nM (mammalian OSC)[5][6] |
| (Z)-Guggulsterone | Farnesoid X Receptor (FXR) | ~15-17 µM (CDCA-induced FXR activation)[9] |
Experimental Protocols: A Step-by-Step Guide to Comparative Analysis
The following protocols are designed to provide a robust and reproducible framework for assessing the inhibitory activity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Protocol 1: In Vitro Lanosterol Synthase (LSS) Inhibition Assay
This enzymatic assay directly measures the ability of a test compound to inhibit the conversion of a fluorescently labeled substrate to lanosterol by purified LSS.
Expertise & Experience: The Rationale Behind the Method
The choice of a direct enzymatic assay provides a clear, mechanistically defined readout of LSS inhibition, free from the complexities of a cellular environment. The use of a fluorescent substrate offers a sensitive and high-throughput-compatible detection method compared to traditional radiolabeling or chromatographic techniques.
Methodology
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM DTT.
-
Enzyme: Recombinant human Lanosterol Synthase (commercially available).
-
Substrate: Fluorescently labeled (S)-2,3-oxidosqualene analog.
-
Test Compound: 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid dissolved in DMSO.
-
Benchmark Inhibitor: RO 48-8071 dissolved in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of test compound or benchmark inhibitor at various concentrations to the wells of a 384-well microplate.
-
Add 48 µL of LSS enzyme solution (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate solution (final concentration ~50 nM).
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths dependent on the fluorescent label).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and benchmark inhibitor relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 1: Workflow for the in vitro Lanosterol Synthase (LSS) inhibition assay.
Protocol 2: Cell-Based Farnesoid X Receptor (FXR) Antagonist Reporter Assay
This assay measures the ability of a test compound to inhibit the transcriptional activity of FXR in a cellular context.
Expertise & Experience: The Rationale Behind the Method
A cell-based reporter assay is a robust method for assessing the functional activity of a compound on a nuclear receptor like FXR. It provides a more physiologically relevant context than a simple binding assay by measuring the downstream consequence of receptor modulation – changes in gene expression. The use of Human Embryonic Kidney 293T (HEK293T) cells is advantageous due to their high transfection efficiency and low endogenous expression of many nuclear receptors, which minimizes background noise and potential off-target effects.[2][10][11] The dual-luciferase reporter system allows for normalization of transfection efficiency, leading to more accurate and reproducible data.[12]
Methodology
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a known FXR agonist (e.g., GW4064 at its EC80 concentration) and varying concentrations of the test compound (16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid) or the benchmark antagonist ((Z)-Guggulsterone).
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Luciferase Assay:
-
After 24 hours of compound treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of the agonist-induced FXR activity for each concentration of the test compound and benchmark antagonist.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the cell-based FXR antagonist reporter assay.
Data Presentation and Interpretation
The primary output of these assays will be the half-maximal inhibitory concentration (IC50) values for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid against both LSS and FXR. These values should be presented in a clear, tabular format alongside the IC50 values obtained for the respective benchmark inhibitors under identical experimental conditions.
| Compound | Target | Assay Type | IC50 (µM) |
| 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | LSS | Enzymatic | Experimental Value |
| RO 48-8071 | LSS | Enzymatic | Experimental Value |
| 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | FXR | Cell-Based Reporter | Experimental Value |
| (Z)-Guggulsterone | FXR | Cell-Based Reporter | Experimental Value |
A lower IC50 value indicates greater potency. By comparing the IC50 of the test compound to that of the established inhibitors, researchers can quantitatively assess its inhibitory activity and selectivity.
Signaling Pathway Context
Understanding the broader biological context of LSS and FXR is crucial for interpreting the experimental results.
Lanosterol Synthase and the Cholesterol Biosynthesis Pathway
LSS is a pivotal enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway.[13] Inhibition of LSS not only blocks the de novo synthesis of cholesterol but can also lead to the accumulation of upstream intermediates, some of which may have their own biological activities.[14] This pathway is a well-established target for therapeutic intervention, most notably with statins that inhibit HMG-CoA reductase, an enzyme upstream of LSS.[13]
Figure 3: Simplified overview of the cholesterol biosynthesis pathway highlighting the position of LSS.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a sensor for bile acids.[9] Upon activation by its ligands, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[9] Antagonism of FXR can therefore have profound effects on these metabolic pathways.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross Talk in HEK293 Cells Between Nrf2, HIF, and NF-κB Activities upon Challenges with Redox Therapeutics Characterized with Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 5. OSC Inhibitor, Ro 48-8071 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is antagonism of E/Z-guggulsterone at the farnesoid X receptor mediated by a noncanonical binding site? A molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 11. Agonist binding directs dynamic competition among nuclear receptors for heterodimerization with retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Replicating and Comparing the Bioactivity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and compare the reported bioactivities of the lanostanoid triterpene, 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. This compound, isolated from the basidiomycete Ganoderma applanatum, belongs to a class of natural products renowned for their diverse pharmacological potential.[1][2] While direct experimental data on this specific molecule is emerging, this guide leverages established findings on structurally similar triterpenoids from Ganoderma species to propose a robust, self-validating experimental plan.
The following sections will detail the causality behind experimental choices, provide step-by-step protocols for key bioassays, and present a framework for comparative analysis against relevant alternatives. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system designed to produce reliable and reproducible data.
Foundational Understanding: The Promise of Ganoderma Triterpenoids
Triterpenoids isolated from various Ganoderma species have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[3][4][5][6] These properties make them compelling candidates for drug discovery and development. This guide will focus on two of the most prominent and readily testable bioactivities: cytotoxicity against cancer cell lines and anti-inflammatory effects in vitro. Furthermore, we will explore the potential modulation of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways that has been shown to be a target of some Ganoderma triterpenoids.[7][8]
Experimental Roadmap: A Three-Pronged Approach to Bioactivity Assessment
To comprehensively evaluate the bioactivity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid, we propose a tiered experimental approach. This strategy allows for a systematic investigation of its potential therapeutic properties.
Caption: A tiered experimental workflow for assessing the bioactivity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Tier 1: Unveiling Cytotoxic Potential
The initial step in evaluating a novel compound is often to assess its cytotoxicity against a panel of relevant cancer cell lines. This provides a broad indication of its potential as an anticancer agent.
The MTT Assay: A Reliable Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells.
-
Controls:
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Comparative Analysis: Benchmarking Against a Standard
A direct comparison with a well-characterized cytotoxic agent is essential for contextualizing the potency of the test compound.
| Compound | Target Cell Line | Reported IC₅₀ (µM) | Reference |
| Doxorubicin (Positive Control) | HepG2 | ~12.2 | [10][11] |
| HeLa | ~2.9 | [10][11] | |
| MCF-7 | ~2.5 | [10][11] | |
| 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | HepG2 | To be determined | |
| HeLa | To be determined | ||
| MCF-7 | To be determined | ||
| Structurally Similar Triterpenoid (e.g., Ganoderic Acid A) | HepG2 | Significant activity | [3][14] |
Tier 2: Investigating Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.
The Griess Assay: Quantifying Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[6][15] Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, leading to the production of NO.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Controls:
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated positive control.
Comparative Analysis: Gauging Anti-inflammatory Efficacy
| Compound | Cell Line | Key Effect | Reference |
| Dexamethasone (Positive Control) | RAW 264.7 | Potent inhibition of NO production | [16][17][18][19][20] |
| 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | RAW 264.7 | To be determined | |
| Other Ganoderma Triterpenoids | RAW 264.7 | Dose-dependent reduction of NO production | [4][21][22] |
Tier 3: Delving into a Potential Mechanism - FXR Modulation
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8][23][24] The structural similarity of lanostane triterpenoids to endogenous FXR ligands suggests that this receptor may be a molecular target.
Reporter Gene Assay: A Tool to Measure Nuclear Receptor Activation
A reporter gene assay is a powerful tool to study the activation of nuclear receptors like FXR. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an FXR response element.
Experimental Protocol: FXR Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an FXR expression plasmid and a reporter plasmid containing an FXR-responsive element upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid at various concentrations.
-
Controls:
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the negative control.
Proposed Signaling Pathway: FXR Activation
Caption: A simplified diagram of the proposed Farnesoid X Receptor (FXR) activation pathway by 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Concluding Remarks and Future Directions
This guide provides a scientifically rigorous and experimentally sound framework for the initial investigation into the bioactivity of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. By systematically evaluating its cytotoxic and anti-inflammatory properties and exploring its potential to modulate the FXR signaling pathway, researchers can generate the foundational data necessary for further drug development efforts. Positive findings in these assays would warrant more in-depth mechanistic studies, including the evaluation of effects on specific protein expression levels (e.g., caspases for apoptosis, iNOS and COX-2 for inflammation) and in vivo validation in relevant animal models. The exploration of this and other novel Ganoderma triterpenoids holds significant promise for the discovery of new therapeutic agents.
References
- 1. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of <i>Ganoderma applanatum</i> (Pers.) Pat. - ProQuest [proquest.com]
- 2. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 18. Dexamethasone - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. imispain.com [imispain.com]
- 22. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease [mdpi.com]
- 24. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid
This document provides essential procedural guidance for the safe handling and disposal of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid (CAS No. 862109-64-6). As a biologically active lanostane triterpenoid, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection.[1][2][3] The procedures outlined herein are grounded in established safety protocols and are designed to provide researchers with a clear, actionable framework for managing this chemical waste stream.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is not a benign substance; its disposal route is dictated by its toxicological and ecotoxicological profile.
Hazard Identification
According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazards:[4]
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Ingestion is a primary risk. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. All waste, including contaminated labware, must be handled as toxic. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | This is the critical determinant for disposal. The compound must be prevented from entering any waterway. Sewer disposal is strictly prohibited. [4][5] |
The causality is clear: because the compound is acutely toxic to aquatic organisms and persists in the environment, it must be collected, treated, and disposed of as regulated hazardous waste by a licensed facility.[4] Evaporation or dilution is not an acceptable disposal method.[5]
Personal Protective Equipment (PPE)
Before handling the pure compound or any waste containing it, the following minimum PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Check glove manufacturer data for compatibility.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood where aerosolization is possible, a properly fitted respirator (e.g., N95) is recommended.
Step-by-Step Disposal Protocol
The following protocol details the collection, segregation, and preparation of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid waste for final disposal.
Step 1: Establish a Designated Hazardous Waste Accumulation Container
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap.[6] The original product container is often ideal if it is in good condition.[7] For liquid waste (e.g., solutions in organic solvents), use a container made of a material compatible with the solvent (e.g., glass or polyethylene).
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin or tray capable of holding the entire volume of the largest container.[5][6][7] This is a critical barrier to prevent the spread of a spill.
Step 2: Accurate and Compliant Labeling
As soon as the first drop of waste is added, the container must be labeled. Proper labeling is a primary tenet of laboratory safety and regulatory compliance. The label must include:[6][7]
-
The words "Hazardous Waste" .
-
The full chemical name: "16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid" and any solvents present with their approximate percentages. Do not use abbreviations.
-
Hazard Information: Clearly indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: Waste Segregation and Consolidation
-
Segregate Incompatibles: This waste stream, typically a non-halogenated organic solid or solution, must be kept separate from incompatible waste types such as acids, bases, and oxidizers.[7][8] Co-mingling can lead to dangerous reactions.
-
Consolidate Waste Types:
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, wipes, and gloves in a designated solid waste container.
-
Liquid Waste: Collect solutions of the compound in a designated liquid waste container. Do not mix halogenated and non-halogenated solvent wastes, as their disposal costs differ significantly.[5]
-
Sharps: Needles or contaminated broken glass must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]
-
Step 4: Managing Empty Containers
An "empty" container that held this compound is not considered regular trash until properly decontaminated.
-
Triple Rinse Procedure: Any container that held 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid must be triple-rinsed.
-
Collect Rinsate: Use a small amount of a suitable solvent (one that can dissolve the compound) for each rinse. The first rinsate must be collected and disposed of as hazardous waste. [6] For highly toxic compounds, collecting the first three rinses is best practice.[6]
-
Final Disposal: Once triple-rinsed and air-dried, thoroughly deface or remove all original labels from the container before disposing of it in the appropriate solid waste stream (e.g., glass disposal box).[6]
Spill Management
Immediate and correct response to a spill is crucial for safety.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent access to the spill location.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Don appropriate PPE.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
-
Package Waste: Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Report: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[6] All spill cleanup materials must be treated as hazardous waste.[5]
Final Disposal Logistics
Laboratory personnel are responsible for the proper accumulation and labeling of waste, but final disposal must be handled by trained professionals.
-
Storage: Keep sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Request Pickup: Once a container is full or has been in use for the maximum time allowed by your institution (e.g., one year), submit a waste collection request to your EHS office or designated hazardous waste contractor.[5][6]
-
Do Not Transport: Never transport hazardous waste outside of your laboratory.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and associated materials.
Caption: Disposal workflow for 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
References
- 1. 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|862109-64-6|MSDS [dcchemicals.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Compound: A Risk-Based Approach
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostane-type triterpenoid. While specific toxicological data for this compound is limited, the known bioactivity of related lanostanoids necessitates a cautious approach. Many compounds in this class exhibit cytotoxic properties, meaning they are toxic to living cells.[1][2][3][4][5] Furthermore, the available Safety Data Sheet (SDS) for this compound clearly indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects .[6] Therefore, our handling and disposal protocols are designed to mitigate these risks.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [6] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to prevent accidental exposure through inhalation, ingestion, or skin contact. The following PPE is mandatory when handling 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid in its pure form or in solution.
Hand Protection: The Critical Barrier
Given the potential for dermal absorption and the cytotoxic nature of related compounds, double gloving is required.
-
Inner Glove: A nitrile examination glove provides a snug fit and initial barrier.
-
Outer Glove: A thicker, chemical-resistant glove is essential. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including organic solvents that may be used to dissolve the compound.[7][8][9][10][11] Always consult the glove manufacturer's compatibility chart for the specific solvent you are using.
Glove Selection and Use Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don the inner nitrile glove, ensuring a snug fit.
-
Don the outer chemical-resistant glove, ensuring the cuff extends over the sleeve of your lab coat.
-
Change gloves immediately if you suspect contamination.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Dispose of used gloves as hazardous chemical waste.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.
-
Chemical Splash Goggles: Required when there is a risk of splashing, such as when transferring solutions.
-
Face Shield: Must be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a significant risk of splashing.
Protective Clothing: Minimizing Dermal Exposure
-
Laboratory Coat: A buttoned, long-sleeved lab coat is mandatory. Ensure the cuffs are tucked into your outer gloves.
-
Disposable Gown: For procedures with a high risk of contamination, a disposable, fluid-resistant gown worn over the lab coat is recommended.[12][13]
Respiratory Protection: Preventing Inhalation
Due to the potential for aerosolization of the powdered compound, respiratory protection is crucial when handling the solid form outside of a containment device.
-
N95 Respirator: Recommended as a minimum precaution for weighing and handling small quantities of the powder in a well-ventilated area.
-
Elastomeric Half-Mask Respirator with P100 Filters: Required for handling larger quantities of the powder or when there is a higher potential for aerosol generation.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and prevent contamination.
Caption: A workflow for the safe handling of 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid.
Preparation
-
Hazard Assessment: Before beginning any work, review the SDS and this guide.
-
Gather Materials: Assemble all necessary PPE, chemicals, and equipment.
-
Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, eye/face protection, and respiratory protection if needed.
Handling
-
Containment: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[13]
-
Weighing: Use a dedicated weighing vessel. Handle the solid compound gently to avoid creating dust.
-
Dissolving: Add solvent to the solid compound slowly. If sonication is required, ensure the vessel is securely capped.
-
Transfers: Use Luer-Lok syringes or positive displacement pipettes for liquid transfers to prevent accidental needle sticks or splashes.
Spill Management
In the event of a spill, a pre-prepared spill kit is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Additional PPE: If not already worn, don a respirator and disposable gown.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Protecting Our Environment
The classification of this compound as "very toxic to aquatic life with long-lasting effects" dictates a stringent disposal protocol.[6] Under no circumstances should this compound or its solutions be disposed of down the drain. [14][15][16]
Caption: A clear disposal plan for all waste generated from handling the compound.
Waste Segregation
-
Solid Waste: Includes unused compound, contaminated gloves, bench paper, and plasticware.
-
Liquid Waste: Includes all solutions containing the compound and any solvent rinses of contaminated glassware.
-
Sharps Waste: Includes needles, syringes, and any broken glassware that is contaminated with the compound.
Waste Containment
-
All waste must be collected in clearly labeled, sealed, and leak-proof containers.
-
The labels must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Aquatic Toxin").
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[14][17] Do not attempt to dispose of this waste through normal laboratory trash or sewer systems.
Conclusion: A Commitment to Safety
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also demonstrating a commitment to responsible scientific practice and environmental stewardship. The principles of expertise, authoritativeness, and trustworthiness are the bedrock of sound research, and this begins with a robust safety culture.
References
- 1. Cytotoxic lanostane triterpenoids from the ethanol extract of Schisandra viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. hse.gov.uk [hse.gov.uk]
- 7. ohsonline.com [ohsonline.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. vdp.com [vdp.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. ISTAS: Aquatic toxicity [risctox.istas.net]
- 16. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 17. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
